Product packaging for Pygenic acid A(Cat. No.:CAS No. 52213-27-1)

Pygenic acid A

カタログ番号: B020479
CAS番号: 52213-27-1
分子量: 472.7 g/mol
InChIキー: HFGSQOYIOKBQOW-RFMFWNHYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Epicorosolic acid is a triterpenoid compound of significant interest in biochemical and pharmacological research, primarily recognized for its potential insulin-mimetic and anti-diabetic properties. It is a stereoisomer of corosolic acid, found in various plant species such as Lagerstroemia speciosa. Its core mechanism of action involves the activation of the insulin signaling pathway, specifically by enhancing glucose uptake through the stimulation of GLUT4 glucose transporter translocation in insulin-sensitive cells like adipocytes and myocytes. This makes it a valuable reference standard and investigational tool for studying metabolic disorders, insulin resistance, and Type 2 diabetes. Beyond its metabolic applications, emerging research indicates that 3-Epicorosolic acid exhibits promising anti-proliferative and pro-apoptotic activities against a range of human cancer cell lines, suggesting its utility in oncology research for elucidating novel cell death pathways. Researchers utilize this high-purity compound in in vitro assays, mechanism-of-action studies, and as an analytical standard for quality control and quantification in natural product extraction. This product is supplied with comprehensive analytical documentation, including HPLC and MS data, to ensure identity and purity for rigorous research applications. Store in a cool, dry place, protected from light.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O4 B020479 Pygenic acid A CAS No. 52213-27-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24-,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGSQOYIOKBQOW-RFMFWNHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pygenic acid A molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Pygenic acid A, a natural compound found in plants such as Prunella vulgaris, possesses a distinct molecular profile that is crucial for its bioactivity.[1] This triterpenoid (B12794562) compound has a molecular formula of C30H48O4.[2] Its calculated molecular weight is 472.7 g/mol .[2]

Physicochemical Data Summary

For clarity and comparative analysis, the key molecular identifiers for this compound are summarized in the table below. This data is essential for researchers engaged in the analysis, synthesis, and experimental application of this compound.

IdentifierValueSource
Molecular FormulaC30H48O4PubChem[2]
Molecular Weight472.7 g/mol PubChem[2]

Note: The provided data is based on computational analysis as reported by PubChem.

It is important to distinguish this compound from its related compounds, Pygenic acid B and Pygenic acid C a, which differ in their molecular formulas and weights, indicating variations in their chemical structures.

References

The Pharmacological Landscape of 3-Epicorosolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Epicorosolic acid, a pentacyclic triterpenoid, is a plant-derived compound of significant interest to the scientific community. As a stereoisomer of corosolic acid, it shares a structural resemblance that suggests a comparable spectrum of pharmacological activities. This technical guide provides an in-depth overview of the known and inferred pharmacological properties of 3-epicorosolic acid, drawing upon the extensive research conducted on its close structural relatives, corosolic acid and ursolic acid. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its potential therapeutic applications, underlying mechanisms of action, and relevant experimental methodologies.

Anti-Diabetic Properties

Corosolic acid, an isomer of 3-epicorosolic acid, has demonstrated notable anti-diabetic effects.[1][2] The primary mechanism is believed to involve the modulation of glucose metabolism. It has been shown to reduce excessive hepatic gluconeogenesis, a key contributor to hyperglycemia in diabetic patients, by inhibiting the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in this pathway.[2] Furthermore, corosolic acid can enhance glucose uptake in cells, an effect that is mediated through the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] Studies have indicated that inhibition of PI3K abolishes the corosolic acid-induced increase in glucose uptake.[3]

Table 1: Quantitative Data on Anti-Diabetic Effects of Related Compounds

CompoundModelEffectMechanismReference
Corosolic AcidcAMP and DEX induced T2D HepG2 modelStimulated glucose consumption and improved glycogen (B147801) accumulationInhibited PEPCK mRNA expression[2]
Ursolic Acid3T3-L1 adipocytesPromoted glucose uptake in a dose-dependent manner (17-35% increase at 2.5-10 µM)Mediated through the PI3K pathway[4]
Experimental Protocol: In Vitro Glucose Uptake Assay

This protocol outlines a method to assess the effect of a test compound, such as 3-epicorosolic acid, on glucose uptake in an adipocyte cell line.

Objective: To quantify the rate of glucose uptake by 3T3-L1 adipocytes following treatment with the test compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin, Dexamethasone, and IBMX for differentiation cocktail

  • Test compound (3-epicorosolic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • PI3K inhibitor (e.g., wortmannin)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% penicillin-streptomycin. Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail containing insulin, dexamethasone, and IBMX for 48 hours, followed by maintenance in insulin-containing medium.

  • Compound Treatment: Treat differentiated adipocytes with varying concentrations of 3-epicorosolic acid (e.g., 2.5, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (insulin). For mechanism-of-action studies, pre-incubate a set of cells with a PI3K inhibitor (e.g., 1 µM wortmannin) for 1 hour before adding the test compound.

  • Glucose Uptake Measurement: Wash the cells with PBS and incubate with a glucose-free medium for 2 hours. Add 2-NBDG, a fluorescent glucose analog, to a final concentration of 50 µM and incubate for 1 hour.

  • Fluorescence Reading: Terminate the uptake by washing the cells with ice-cold PBS. Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader at an excitation/emission wavelength of 485/535 nm.

  • Data Analysis: Normalize the fluorescence readings to the total protein concentration of each sample. Express the results as a percentage of glucose uptake relative to the vehicle control.

Anti-Cancer Activity

Corosolic and ursolic acids exhibit significant anti-tumor properties across various cancer cell lines.[5][6][7] The mechanisms are multifaceted and involve the modulation of multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Inhibition of STAT3 Signaling

Corosolic acid has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[6] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis. Corosolic acid has been shown to inhibit STAT3 phosphorylation, leading to the downregulation of its downstream target genes like Bcl-2, Bcl-xL, and survivin, which are key regulators of apoptosis.[8] This inhibition of STAT3 activity can enhance the efficacy of conventional chemotherapeutic agents.[6][9]

Modulation of PI3K/Akt and MAPK Pathways

Ursolic acid has been demonstrated to inactivate the PI3K/Akt and MAPK signaling pathways, both of which are crucial for cell proliferation and tumorigenesis.[10] Treatment with ursolic acid leads to a reduction in the phosphorylation of Akt and mTOR.[10]

Induction of Apoptosis

Both corosolic and ursolic acids are known to induce apoptosis in cancer cells.[5][10] This is achieved through the activation of caspases, key executioners of apoptosis.[10] Ursolic acid treatment has been shown to increase the cleavage of PARP, caspase-3, and caspase-9, and trigger the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway.[10]

Table 2: Cytotoxic Effects of Corosolic Acid on Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
SNU-601Human Gastric Cancer16.9 ± 2.9 µM[5]
CaSkiHuman Cervical CancerProliferation effectively inhibited at 10, 50, and 100 µM in a dose- and time-dependent manner[5]
BGC823Human Gastric CancerApoptosis induced in a dose-dependent manner at 10, 20, 40, and 80 mg/ml[5]
Experimental Protocol: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of 3-epicorosolic acid on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-epicorosolic acid (e.g., 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-Inflammatory Properties

Corosolic acid exerts marked anti-inflammatory effects.[5] It has been shown to ameliorate acute inflammation by inhibiting the phosphorylation of interleukin receptor-associated kinase-1 (IRAK-1) in macrophages.[11] This inhibition downregulates the LPS-induced inflammasome assembly.[11] Furthermore, corosolic acid can modulate the NF-κB signaling pathway, a central regulator of inflammation, by downregulating IKKβ and pro-inflammatory cytokines.[5]

Table 3: Anti-inflammatory Activity of Corosolic Acid

ModelEffectIC50 ValueReference
12-O-tetradecanoylphorbol-13-acetate-induced inflammation in miceMarked anti-inflammatory effect0.09–0.3 mg per ear[5]
Experimental Protocol: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of 3-epicorosolic acid on the phosphorylation status of key proteins in a specific signaling pathway (e.g., STAT3).

Materials:

  • Cancer cell line (e.g., SKOV3)

  • Test compound (3-epicorosolic acid)

  • Chemotherapeutic agent (e.g., Paclitaxel)

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Incubate the cells with the test compound (e.g., 20 µM 3-epicorosolic acid) and/or a chemotherapeutic agent (e.g., 10 µM paclitaxel) for a specified time (e.g., 24 hours). Harvest the cells and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein. Use β-actin as a loading control.

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Pharmacological Assays cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Seed Cancer Cells (e.g., SKOV3) treatment Treat with 3-Epicorosolic Acid +/- Chemotherapy start->treatment viability Cell Viability Assay (MTT) treatment->viability western_blot Western Blot (e.g., pSTAT3) treatment->western_blot migration Migration/Invasion Assay treatment->migration ic50 Determine IC50 viability->ic50 pathway_analysis Analyze Protein Expression western_blot->pathway_analysis metastasis_potential Quantify Cell Movement migration->metastasis_potential conclusion Evaluate Anti-Cancer Efficacy ic50->conclusion pathway_analysis->conclusion metastasis_potential->conclusion

Caption: Experimental workflow for assessing the anti-cancer properties of 3-epicorosolic acid.

stat3_pathway cluster_nucleus Nuclear Events extracellular Cytokine (e.g., IL-6) receptor Cytokine Receptor extracellular->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation target_genes Target Gene Transcription (Bcl-2, Bcl-xL, Survivin) dimer->target_genes proliferation Cell Proliferation & Survival target_genes->proliferation epicorosolic_acid 3-Epicorosolic Acid epicorosolic_acid->stat3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by 3-epicorosolic acid.

pi3k_akt_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to PIP3 pip2 PIP2 akt Akt pip3->akt Recruits & Activates p_akt p-Akt akt->p_akt mtor mTOR p_akt->mtor Phosphorylation p_mtor p-mTOR mtor->p_mtor cell_proliferation Cell Proliferation & Survival p_mtor->cell_proliferation epicorosolic_acid 3-Epicorosolic Acid epicorosolic_acid->p_akt Inhibits Phosphorylation epicorosolic_acid->p_mtor Inhibits Phosphorylation

Caption: Modulation of the PI3K/Akt signaling pathway by 3-epicorosolic acid.

While direct research on 3-epicorosolic acid is still emerging, the extensive data available for its isomers, corosolic and ursolic acids, provide a strong foundation for understanding its pharmacological potential. The evidence points towards significant anti-diabetic, anti-cancer, and anti-inflammatory properties, mediated through the modulation of key cellular signaling pathways. This technical guide serves as a comprehensive resource to facilitate further investigation into the therapeutic applications of 3-epicorosolic acid, offering standardized protocols and a clear overview of its mechanisms of action. Further research is warranted to delineate the specific activities and potency of 3-epicorosolic acid in comparison to its well-studied isomers.

References

A Technical Guide to the Spectroscopic Identification of Pygenic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Pygenic acid A (also known as 3-epicorosolic acid), a pentacyclic triterpenoid (B12794562) with significant potential in cancer research. The information presented herein is intended to support researchers in drug development and related fields in the unambiguous identification of this compound.

This compound, a natural compound extracted from plants such as Prunella vulgaris, has been shown to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death, thereby inhibiting metastasis.[1] Accurate identification of this compound is the foundational step for any further pharmacological and toxicological evaluation. This guide summarizes the key spectroscopic techniques used for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data for this compound

The definitive identification of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure, functional groups, and atomic connectivity.

Table 1: Representative ¹H NMR Spectroscopic Data (as exemplified by Ursolic Acid)

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
1a1.31m
1b1.00m
21.63-1.54m
33.23dd10.5, 5.5
50.78d11.0
125.25t3.5
182.20d11.5

Data presented is for Ursolic Acid in CDCl₃ and is intended as a guide for the expected chemical shifts for this compound.

Table 2: Representative ¹³C NMR Spectroscopic Data (as exemplified by Ursolic Acid)

PositionChemical Shift (δ, ppm)
138.9
227.2
379.0
438.7
555.2
12125.7
13138.2
28183.6

Data presented is for Ursolic Acid in CDCl₃ and is intended as a guide for the expected chemical shifts for this compound.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, Electron Ionization Mass Spectrometry (EI-MS) is a common technique used for its identification.

Table 3: Representative Mass Spectrometry Data for this compound

m/zInterpretation
472.7[M]⁺ (Molecular Ion)
454[M - H₂O]⁺
426[M - H₂O - CO]⁺
248Retro-Diels-Alder fragment
203Retro-Diels-Alder fragment

Data is based on the known molecular weight of this compound (C₃₀H₄₈O₄) and typical fragmentation patterns of ursane-type triterpenoids.

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be expected to show characteristic absorptions for hydroxyl, carboxylic acid, and alkene functional groups.

Table 4: Representative Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200 (broad)O-HStretching (hydroxyl)
3000-2850C-HStretching (alkane)
~3030=C-HStretching (alkene)
1710-1680C=OStretching (carboxylic acid)
~1640C=CStretching (alkene)
1465-1450C-HBending (alkane)
1250-1000C-OStretching (alcohols, carboxylic acid)

Data is based on characteristic infrared absorption frequencies for triterpenoids.

Experimental Protocols

Detailed experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections outline the methodologies for the key experiments cited.

  • Instrumentation : The ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz NMR instrument.[1]

  • Sample Preparation : A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₅D₅N) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition : The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • Instrumentation : Electron Ionization-Mass Spectrometry (EI-MS) can be performed using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.[1]

  • Sample Introduction : The purified sample of this compound is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the IR spectrum.

  • Sample Preparation : The solid sample of this compound is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Signaling Pathways and Experimental Workflows

This compound has been shown to sensitize metastatic breast cancer cells to anoikis by modulating several key signaling pathways.[1] Understanding these pathways is crucial for elucidating its mechanism of action.

The following diagram illustrates the proposed signaling pathway through which this compound induces anoikis in metastatic breast cancer cells. This compound treatment leads to the downregulation of pro-survival proteins and key players in anoikis resistance, while concurrently activating stress-related pathways.

Pygenic_Acid_A_Signaling cluster_anoikis_resistance Anoikis Resistance Pathways cluster_stress_response Stress Response Pathways Pygenic_Acid_A This compound pSTAT3 p-STAT3 Pygenic_Acid_A->pSTAT3 Inhibition pAkt p-Akt Pygenic_Acid_A->pAkt Inhibition p_p38 p-p38 Pygenic_Acid_A->p_p38 Inhibition cIAP1_2 cIAP1/2 Pygenic_Acid_A->cIAP1_2 Inhibition Survivin Survivin Pygenic_Acid_A->Survivin Inhibition p21 p21 Pygenic_Acid_A->p21 Inhibition CyclinD1 Cyclin D1 Pygenic_Acid_A->CyclinD1 Inhibition HO1 HO-1 Pygenic_Acid_A->HO1 Inhibition ER_Stress ER Stress (IRE1α, p-eIF2α) Pygenic_Acid_A->ER_Stress Activation Autophagy Autophagy (LC3B I/II) Pygenic_Acid_A->Autophagy Activation Anoikis Anoikis (Cell Death) pSTAT3->Anoikis pAkt->Anoikis p_p38->Anoikis cIAP1_2->Anoikis Survivin->Anoikis p21->Anoikis CyclinD1->Anoikis HO1->Anoikis ER_Stress->Anoikis Autophagy->Anoikis Isolation_Workflow cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (e.g., Prunella vulgaris) Extraction Extraction (e.g., with Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound NMR NMR (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (EI-MS) Pure_Compound->MS IR FT-IR Pure_Compound->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

References

Pygenic Acid A: A Technical Guide on its Role in Traditional Oriental Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pygenic acid A, a pentacyclic triterpenoid (B12794562) also known as corosolic acid, is a bioactive compound traditionally extracted from plants like Prunella vulgaris.[1][2][3] For centuries, it has been a staple in oriental medicine for treating a variety of ailments.[1][3] Modern scientific investigation has begun to unravel the molecular mechanisms underlying its therapeutic effects, particularly in the realm of oncology. This technical guide provides an in-depth analysis of this compound, focusing on its role in sensitizing metastatic breast cancer cells to anoikis, a form of programmed cell death. The guide summarizes key quantitative data, details experimental protocols for its study, and visualizes the complex signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's pharmacological potential.

Introduction

This compound is a natural compound with a growing body of research supporting its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[1][2] Its traditional use in oriental medicine has paved the way for contemporary studies aimed at elucidating its mechanism of action at the cellular and molecular level.[1][3] A significant area of recent research has focused on its ability to induce apoptosis and sensitize cancer cells to anoikis, a critical process in preventing metastasis.[1][4] This guide will synthesize the current scientific knowledge on this compound, with a specific emphasis on its anti-cancer activities.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on metastatic breast cancer cell lines.

Table 1: Effect of this compound on Cell Proliferation and Viability

Cell LineAssayConcentration Range (µM)Duration (h)Observed EffectReference
MDA-MB-231 (human)IncuCyte™ system0–2024Inhibition of cell proliferation[1][5]
4T1 (mouse)IncuCyte™ system0–2024Inhibition of cell proliferation[1][5]
MDA-MB-231 (human)MTS assay0–5024Decreased cell growth in both attached and suspension cultures[1][5]
4T1 (mouse)MTS assay0–5024Decreased cell growth in both attached and suspension cultures[1][5]

Table 2: Induction of Apoptosis and Anoikis by this compound

Cell LineAssayConcentration Range (µM)Duration (h)Observed EffectReference
MDA-MB-231 (human)Annexin-V/PI staining0–5024Induction of apoptosis in both attached and suspension cultures[1][5]
4T1 (mouse)Annexin-V/PI staining0–5024Induction of apoptosis in both attached and suspension cultures[1][5]
MDA-MB-231 (human)Calcein-AM/PI staining0–3024Increased dead cells in suspension culture[1][5]
4T1 (mouse)Calcein-AM/PI staining0–3024Increased dead cells in suspension culture[1][5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Cell Culture and Reagents

Metastatic triple-negative breast cancer cell lines, MDA-MB-231 (human) and 4T1 (mouse), are commonly used.[1] this compound is typically dissolved in DMSO to create a stock solution.[3] A variety of antibodies for immunoblotting are sourced from commercial suppliers.[1]

Cell Proliferation Assay

Cell proliferation can be measured using an automated live-cell analysis system like the IncuCyte™.[1][5] Cells are seeded in multi-well plates (e.g., 1 × 10⁴ cells/well) and allowed to attach for 24 hours.[1][5] They are then treated with varying concentrations of this compound (e.g., 0–20 µM) for 24 hours, and cell proliferation is monitored over time.[1][5]

Anoikis and Apoptosis Assays

To study anoikis, cells are cultured in suspension.[1][5] Both attached and suspended cells are treated with this compound (e.g., 0–50 µM) for 24 hours.[1][5] Apoptosis is then quantified using techniques such as:

  • MTS Assay: To measure cell growth and viability.[1][5]

  • Annexin-V/PI Staining: To detect early and late apoptotic cells via flow cytometry.[1][5]

  • Calcein-AM/PI Staining: A live/dead cell assay where live cells fluoresce green and dead cells fluoresce red, visualized by fluorescence microscopy.[1][5]

Immunoblotting Analysis

Protein expression levels are analyzed by immunoblotting.[1] Cells are treated with this compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., cIAP1, cIAP2, survivin, p-STAT3, etc.), followed by incubation with secondary antibodies.[1]

Cell Migration and Invasion Assays
  • Wound Healing Assay: A confluent monolayer of cells is scratched to create a "wound."[3] Cells are then treated with this compound, and the closure of the wound is monitored over time (e.g., 12 hours) to assess cell migration.[3]

  • Transwell Assay: For migration assays, cells are seeded in the upper chamber of a Transwell insert.[3] The lower chamber contains a chemoattractant. After incubation (e.g., 20 hours), migrated cells on the lower surface of the membrane are fixed, stained, and counted.[3] For invasion assays, the insert is pre-coated with Matrigel.[3]

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-cancer effects by modulating multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Pygenic_Acid_A_Anoikis_Sensitization Pygenic_Acid_A This compound Pro_Survival_Proteins Pro-Survival Proteins (cIAP1, cIAP2, Survivin) Pygenic_Acid_A->Pro_Survival_Proteins Inhibits Anoikis_Resistance_Proteins Anoikis Resistance Proteins (p21, Cyclin D1, p-STAT3, HO-1) Pygenic_Acid_A->Anoikis_Resistance_Proteins Inhibits STAT3_Inactivation STAT3 Inactivation Pygenic_Acid_A->STAT3_Inactivation Induces ER_Stress ER Stress Activation (IRE1α, p-eIF2α) Pygenic_Acid_A->ER_Stress Induces Autophagy Autophagy Activation (LC3B I/II) Pygenic_Acid_A->Autophagy Induces Apoptosis Apoptosis / Anoikis Pro_Survival_Proteins->Apoptosis Inhibits Anoikis_Resistance_Proteins->Apoptosis Inhibits STAT3_Inactivation->Apoptosis Promotes ER_Stress->Apoptosis Promotes Autophagy->Apoptosis Promotes Metastasis Metastasis Apoptosis->Metastasis Inhibits

Caption: this compound sensitizes cancer cells to anoikis.

Experimental_Workflow_Anoikis_Assay Start Start: Seed Cells Culture_Conditions Culture Conditions (Attached vs. Suspension) Start->Culture_Conditions Attached_Culture Attached Culture Culture_Conditions->Attached_Culture Attached Suspension_Culture Suspension Culture (Anoikis Model) Culture_Conditions->Suspension_Culture Suspension Treatment Treat with this compound (0-50 µM, 24h) Attached_Culture->Treatment Suspension_Culture->Treatment Apoptosis_Assay Apoptosis Assay (Annexin-V/PI Staining) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (Flow Cytometry) Apoptosis_Assay->Data_Analysis End End: Quantify Apoptosis Data_Analysis->End

References

Unveiling the Anti-Tumor Potential of Pygenic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tumor activities of Pygenic acid A (PA), a natural compound that has demonstrated significant potential in pre-clinical cancer research. This document details the molecular mechanisms, summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways involved in PA's therapeutic effects.

Introduction to this compound

This compound, also known as corosolic acid or 3-epicorosolic acid, is a pentacyclic triterpenoid (B12794562) compound extracted from various plants, including Prunella vulgaris.[1][2] Traditionally used in oriental medicine, recent scientific investigations have highlighted its promising anti-cancer properties.[1] This guide focuses on its efficacy in sensitizing cancer cells to anoikis, a form of programmed cell death crucial for preventing metastasis, and its broader impact on tumor growth and progression.[1][2][3]

Quantitative Analysis of Anti-Tumor Efficacy

The anti-tumor effects of this compound have been quantified across various cancer cell lines and in vivo models. The following tables summarize the key findings, providing a clear comparison of its potency and therapeutic window.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssayIC50 ValueTreatment Duration (hours)Reference
MDA-MB-231Human Triple-Negative Breast CancerCell Proliferation Assay~15 µM24[4]
4T1Mouse Triple-Negative Breast CancerCell Proliferation Assay~10 µM24[4]

Table 2: Effect of this compound on Protein Expression in Breast Cancer Cells

ProteinCellular ProcessEffect of PA TreatmentCell Line(s)Reference
cIAP1SurvivalDownregulationMDA-MB-231, 4T1[1][2]
cIAP2SurvivalDownregulationMDA-MB-231, 4T1[1][2]
SurvivinSurvivalDownregulationMDA-MB-231, 4T1[1][2]
p21Anoikis ResistanceDecreaseMDA-MB-231, 4T1[1][2][3]
Cyclin D1Anoikis ResistanceDecreaseMDA-MB-231, 4T1[1][2][3]
p-STAT3Anoikis Resistance, SurvivalDecreaseMDA-MB-231, 4T1[1][2][3]
HO-1Anoikis ResistanceDecreaseMDA-MB-231, 4T1[1][2][3]
p-AktSurvivalDecreaseMDA-MB-231, 4T1[2]
p-p38SurvivalDecreaseMDA-MB-231, 4T1[2]
IRE1αER StressIncreaseMDA-MB-231, 4T1[1][3]
p-eIF2αER StressIncreaseMDA-MB-231, 4T1[1][3]
LC3B I/IIAutophagyIncreaseMDA-MB-231, 4T1[1][3]
p62Autophagy FluxAccumulationMDA-MB-231, 4T1[1][3]
PARPApoptosisCleavageMDA-MB-231, 4T1[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating multiple signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. The primary mechanism involves the sensitization of metastatic breast cancer cells to anoikis.[1][2][3]

Inhibition of Pro-Survival and Anoikis Resistance Pathways

PA treatment leads to the downregulation of several key pro-survival proteins, including cIAP1, cIAP2, and survivin.[1][2] Concurrently, it reduces the levels of proteins associated with anoikis resistance, such as p21, cyclin D1, and HO-1.[1][2][3] A critical aspect of this is the inhibition of the STAT3 signaling pathway, where PA decreases the phosphorylation of STAT3.[1][2] Ectopic expression of constitutively active STAT3 has been shown to attenuate the anoikis-sensitizing effects of PA, confirming the importance of this pathway.[1][2][3] Furthermore, PA treatment leads to a reduction in the phosphorylation of Akt and p38, particularly in suspended cancer cells, further contributing to the suppression of survival signals.[2]

G cluster_0 This compound cluster_1 Pro-Survival & Anoikis Resistance Pathways cluster_2 Cellular Outcomes PA This compound STAT3 p-STAT3 PA->STAT3 Inhibits Akt p-Akt PA->Akt Inhibits p38 p-p38 PA->p38 Inhibits cIAP cIAP1/2 PA->cIAP Inhibits Survivin Survivin PA->Survivin Inhibits p21 p21 PA->p21 Inhibits CyclinD1 Cyclin D1 PA->CyclinD1 Inhibits HO1 HO-1 PA->HO1 Inhibits Anoikis Anoikis Sensitization STAT3->Anoikis Akt->Anoikis p38->Anoikis cIAP->Anoikis Survivin->Anoikis p21->Anoikis CyclinD1->Anoikis HO1->Anoikis Apoptosis Apoptosis Anoikis->Apoptosis Metastasis Metastasis Inhibition Apoptosis->Metastasis

Caption: Inhibition of Pro-Survival Pathways by this compound.

Induction of ER Stress and Modulation of Autophagy

This compound has been shown to induce endoplasmic reticulum (ER) stress, a cellular condition that can trigger apoptosis.[1] This is evidenced by the increased levels of ER stress markers such as IRE1α and phosphorylated eIF2α following PA treatment.[1][3] The induction of ER stress is a known mechanism for initiating autophagy.[1] Accordingly, PA treatment increases the levels of autophagy markers LC3B I and LC3B II.[1][3] However, the concomitant accumulation of p62 suggests a potential defect in the autophagic flux, which could contribute to cell death.[1][3]

G cluster_0 This compound cluster_1 ER Stress & Autophagy Pathways cluster_2 Cellular Outcome PA This compound ER_Stress ER Stress PA->ER_Stress Induces p62 p62 PA->p62 Causes Accumulation IRE1a IRE1α ER_Stress->IRE1a peIF2a p-eIF2α ER_Stress->peIF2a Autophagy Autophagy ER_Stress->Autophagy Triggers LC3B LC3B I/II Autophagy->LC3B Cell_Death Cell Death Autophagy->Cell_Death p62->Cell_Death

Caption: Induction of ER Stress and Autophagy by this compound.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-tumor activity of this compound.

Cell Culture and Reagents
  • Cell Lines: Human triple-negative breast cancer (TNBC) cell line MDA-MB-231 and murine TNBC cell line 4T1 are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: PA is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Cell Viability and Proliferation Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Anoikis Assay
  • Coat culture plates with poly-HEMA to prevent cell attachment.

  • Seed cells in the poly-HEMA-coated plates in the presence of various concentrations of this compound.

  • Incubate for the desired time period (e.g., 24 hours).

  • Collect the suspended cells and assess cell death using methods such as flow cytometry with Annexin V/Propidium Iodide (PI) staining or by analyzing PARP cleavage via Western blot.

Western Blot Analysis
  • Treat cells with this compound as required for the specific experiment.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Metastasis Model
  • Utilize a syngeneic mouse model, such as BALB/c mice.

  • Inject luciferase-labeled 4T1 cancer cells into the tail vein of the mice to induce lung metastasis.

  • Administer this compound or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.

  • Monitor tumor metastasis non-invasively using an in vivo imaging system (IVIS) to detect the luciferase signal.

  • At the end of the study, sacrifice the mice, harvest the lungs, and perform histological analysis (e.g., H&E staining) to confirm and quantify metastatic nodules.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis CellCulture Cell Culture (MDA-MB-231, 4T1) Treatment This compound Treatment CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT Anoikis Anoikis Assay Treatment->Anoikis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot MouseModel Syngeneic Mouse Model (BALB/c) Injection 4T1-luc Cell Injection (Tail Vein) MouseModel->Injection PA_Admin PA Administration Injection->PA_Admin IVIS IVIS Imaging (Metastasis Monitoring) PA_Admin->IVIS Histo Histology (Lung Nodules) IVIS->Histo

Caption: Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent anti-tumor activities, particularly in the context of metastatic breast cancer. Its ability to induce anoikis, modulate critical survival and stress-related signaling pathways, and inhibit metastasis in vivo underscores its therapeutic potential. Future research should focus on elucidating its efficacy in other cancer types, exploring potential synergistic effects with existing chemotherapeutic agents, and advancing its development through further pre-clinical and clinical studies. The detailed mechanisms of its interaction with targets like SHP-2 to inhibit PD-1 signaling also warrant further investigation.[4]

References

Pygenic Acid A: A Potent Sensitizer of Anoikis in Metastatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Metastatic dissemination is the primary driver of cancer-related mortality. A critical hallmark of metastatic cancer cells is their ability to evade anoikis, a form of programmed cell death that is normally triggered when cells detach from the extracellular matrix (ECM). This resistance to anoikis allows circulating tumor cells to survive in the bloodstream and establish secondary tumors at distant sites. Pygenic acid A (PA), a natural triterpenoid (B12794562) compound derived from Prunella vulgaris, has emerged as a promising agent that can resensitize metastatic cancer cells to anoikis, thereby inhibiting their metastatic potential. This document provides an in-depth technical overview of the mechanisms of action, key experimental findings, and relevant protocols related to the effects of this compound on anoikis sensitization.

Quantitative Effects of this compound on Anoikis Sensitization

This compound has been demonstrated to induce cell death and sensitize metastatic breast cancer cells to anoikis in a dose-dependent manner. The following tables summarize the key quantitative data from studies on human (MDA-MB-231) and murine (4T1) triple-negative breast cancer cell lines.

Table 1: Effect of this compound on Cell Viability and Apoptosis in Attached vs. Suspended Cancer Cells

Cell LineConditionThis compound (µM)Cell Viability (% of Control)Apoptosis Rate (% Annexin V Positive)
MDA-MB-231 Attached10~80%~15%
20~60%~25%
30~40%~40%
Suspended10~60%~30%
20~40%~50%
30~20%~70%
4T1 Attached10~85%Not specified
20~70%Not specified
30~50%Not specified
Suspended10~70%~25%
20~50%~45%
30~30%~65%

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Modulation of Key Signaling Proteins by this compound (30 µM, 24h) in Suspended Cancer Cells

Protein TargetCell LineEffect of this compound
Pro-Survival Proteins
cIAP1MDA-MB-231, 4T1Downregulation
cIAP2MDA-MB-231, 4T1Downregulation
SurvivinMDA-MB-231, 4T1Downregulation
p21MDA-MB-231, 4T1Downregulation
Cyclin D1MDA-MB-231, 4T1Downregulation
Anoikis Resistance-Associated Proteins
p-STAT3 (Tyr705)MDA-MB-231, 4T1Downregulation
HO-1MDA-MB-231, 4T1Downregulation
Apoptosis Markers
Cleaved Caspase-3MDA-MB-231, 4T1Upregulation
Cleaved PARPMDA-MB-231Upregulation
ER Stress Markers
IRE1αMDA-MB-231, 4T1Upregulation
p-eIF2αMDA-MB-231, 4T1Upregulation
Autophagy Markers
LC3B-IIMDA-MB-231, 4T1Upregulation
p62MDA-MB-231, 4T1Accumulation

Signaling Pathways Modulated by this compound

This compound sensitizes cancer cells to anoikis through a multi-pronged attack on key survival and stress-response pathways.[1][2][3] The primary mechanisms involve the downregulation of pro-survival proteins, inactivation of critical survival signaling nodes, and the induction of cellular stress pathways such as the Endoplasmic Reticulum (ER) stress response and autophagy.[1][2][3]

Inhibition of Pro-Survival and Anoikis Resistance Pathways

This compound significantly downregulates several key proteins that are instrumental in conferring anoikis resistance.[1] This includes members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP1 and cIAP2, as well as survivin.[1] By reducing the levels of these endogenous caspase inhibitors, this compound lowers the threshold for apoptosis induction.

Furthermore, this compound targets the STAT3 signaling pathway, a critical mediator of survival signals in detached cells.[1] Treatment with this compound leads to a marked decrease in the phosphorylation of STAT3 at Tyr705, thereby inhibiting its transcriptional activity.[1] The functional relevance of this inhibition is underscored by experiments showing that ectopic expression of a constitutively active form of STAT3 can attenuate the anoikis-sensitizing effects of this compound.[1][4]

cluster_anoikis_resistance Anoikis Resistance Signaling PA This compound STAT3 p-STAT3 PA->STAT3 IAPs cIAP1, cIAP2, Survivin PA->IAPs Other p21, Cyclin D1, HO-1 PA->Other Anoikis_Resistance Anoikis Resistance & Cell Survival STAT3->Anoikis_Resistance IAPs->Anoikis_Resistance Other->Anoikis_Resistance

This compound inhibits key anoikis resistance pathways.
Induction of ER Stress and Autophagy

In addition to inhibiting pro-survival pathways, this compound actively induces cellular stress.[1][2] Treatment with the compound leads to the upregulation of ER stress markers, including IRE1α and phosphorylated eIF2α.[1][2] This indicates an accumulation of unfolded proteins, a condition that can trigger apoptosis if unresolved.

Concurrently, this compound modulates autophagy. While levels of the autophagosome marker LC3B-II increase, there is also a significant accumulation of p62, an autophagy substrate.[1][2] This suggests that while this compound may initiate autophagy, it also impairs the final stages of autophagic flux, leading to a dysfunctional autophagic process that can contribute to cell death.

cluster_stress Cellular Stress Induction cluster_apoptosis PA This compound ER_Stress ER Stress (IRE1α, p-eIF2α ↑) PA->ER_Stress Autophagy Defective Autophagy Flux (LC3B-II ↑, p62 ↑) PA->Autophagy Casp3 Cleaved Caspase-3 ER_Stress->Casp3 Autophagy->Casp3 Anoikis Anoikis Casp3->Anoikis

This compound induces ER stress and defective autophagy.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on anoikis.

Cell Culture and Reagents
  • Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and 4T1 (mouse mammary carcinoma) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • This compound: A stock solution (e.g., 50 mM) is prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. Final concentrations are achieved by diluting the stock solution in culture medium.

Anoikis Induction Assay

This workflow is designed to compare the effects of this compound on cells in attached versus detached (anoikis-inducing) conditions.

cluster_attached Attached Condition cluster_suspended Suspended (Anoikis) Condition Start Seed cells (e.g., 1x10^4/well) Split Incubate for 24h Start->Split Treat_Attach Treat with this compound (0-50 µM) for 24h Split->Treat_Attach Standard Plate Coat_Plates Coat plates with poly-HEMA to prevent attachment Split->Coat_Plates Coated Plate Analyze_Attach Analyze Viability / Apoptosis Treat_Attach->Analyze_Attach Seed_Suspend Seed cells onto coated plates Coat_Plates->Seed_Suspend Treat_Suspend Treat with this compound (0-50 µM) for 24h Seed_Suspend->Treat_Suspend Analyze_Suspend Analyze Viability / Apoptosis Treat_Suspend->Analyze_Suspend

Workflow for comparing attached vs. suspended cells.
Cell Viability Assay (MTS Assay)

  • Cells are seeded and treated as described in the anoikis induction workflow (Section 3.2).

  • Following treatment, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) is added to each well of a 96-well plate.

  • The plate is incubated for 1-2 hours at 37°C in a humidified incubator.

  • The absorbance at 490 nm is measured using a microplate reader.

  • Cell viability is calculated as a percentage relative to the DMSO-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)
  • Cells are harvested after treatment by trypsinization (for attached cells) or gentle pipetting (for suspended cells).

  • Cells are washed once with cold phosphate-buffered saline (PBS).

  • The cell pellet is resuspended in 100 µL of 1X Annexin V binding buffer.

  • 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added.

  • The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • 400 µL of 1X Annexin V binding buffer is added to each sample.

  • Samples are analyzed by flow cytometry within 1 hour. Annexin V-positive cells are considered apoptotic.

Immunoblotting (Western Blot)
  • After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • The membrane is incubated with primary antibodies (e.g., anti-cIAP1, anti-p-STAT3, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

  • The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound effectively sensitizes metastatic breast cancer cells to anoikis by concurrently inhibiting multiple pro-survival pathways and inducing cellular stress.[1][2][3] Its ability to downregulate key anoikis resistance mediators like cIAPs and p-STAT3, coupled with the induction of ER stress and defective autophagy, presents a compelling multi-targeted approach to combating metastasis.[1][2][3] These findings strongly suggest that this compound could be a valuable lead compound for the development of novel anti-metastatic therapies. Future research should focus on optimizing its delivery, evaluating its efficacy in a broader range of cancer types, and exploring potential synergistic combinations with existing chemotherapeutic agents. The detailed protocols and pathway analyses provided herein serve as a foundational guide for researchers aiming to further investigate and harness the therapeutic potential of this compound.

References

A Technical Guide to the Pro-Survival Pathways Modulated by Pygenic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms of Pygenic acid A (PA), a natural triterpenoid (B12794562) compound derived from Prunella vulgaris. PA has demonstrated significant anti-cancer properties, particularly in its ability to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death that occurs upon cell detachment from the extracellular matrix. This document outlines the key pro-survival signaling pathways inhibited by PA, presents available data in a structured format, details relevant experimental methodologies, and provides visual representations of the molecular interactions.

Overview of this compound's Mechanism of Action

This compound, also known as 3-epicorosolic acid, induces apoptosis and sensitizes metastatic cancer cells to anoikis by modulating multiple signaling pathways.[1][2][3] Its primary anti-cancer effect stems from the inhibition of critical pro-survival pathways that are often upregulated in metastatic cancer cells, allowing them to survive in suspension and colonize distant sites.[1][2][4] The core mechanism involves the downregulation of key survival proteins and the inactivation of major signaling cascades, alongside the activation of cellular stress responses.[1][2]

Impact on Key Pro-Survival Proteins and Pathways

PA's therapeutic potential is linked to its ability to decrease the expression and activity of several proteins and signaling nodes crucial for cancer cell survival, particularly under detached conditions that promote metastasis.

Downregulation of Pro-Survival Proteins

Studies using apoptosis protein arrays and immunoblotting have revealed that PA significantly downregulates a range of proteins that protect cancer cells from apoptosis.[1][2]

Table 1: Pro-Survival Proteins Downregulated by this compound

Protein FamilyProtein NameFunction in Cancer SurvivalReference
Inhibitor of Apoptosis (IAP) Family cIAP1Inhibits caspase activity, promotes cell survival.[1][2]
cIAP2Inhibits apoptosis, involved in signal transduction.[1][2]
SurvivinDual role in inhibiting apoptosis and regulating cell division.[1][2]
LivinInhibits caspases to block apoptosis.[2]
Cell Cycle & Anoikis Resistance p21Cell cycle inhibitor, can contribute to anoikis resistance.[1][2]
Cyclin D1Promotes cell cycle progression (G1 to S phase).[1][2]
ClaspinCheckpoint protein involved in DNA replication and damage response.[2]
Stress Response Heme Oxygenase-1 (HO-1)Protects cells from oxidative stress and has anti-apoptotic functions.[1][2]
Inhibition of Pro-Survival Signaling Pathways

PA treatment leads to the deactivation of several key signaling pathways known to be instrumental in promoting anoikis resistance and metastasis. The inhibition is notably more pronounced in cancer cells cultured in suspension, highlighting PA's potential to specifically target metastatic cells.[2]

Table 2: Pro-Survival Signaling Pathways Inhibited by this compound

Signaling PathwayKey Protein AffectedEffect of PAImplicationReference
STAT3 Signaling p-STAT3 (phosphorylated STAT3)Reduced phosphorylation, leading to inactivation.Attenuates a key transcription factor for survival and proliferation genes.[1][2]
PI3K/Akt Signaling p-Akt (phosphorylated Akt)Reduced phosphorylation, leading to inactivation.Inhibits a central node for cell survival, growth, and proliferation.[2]
MAPK Signaling p-p38 (phosphorylated p38)Reduced phosphorylation, leading to inactivation.Modulates a stress-activated pathway involved in survival and apoptosis.[2]
HER2 Signaling HER2 (ERBB-2)Inhibition of the signaling cascade.Affects cell cycle progression in HER2-positive cancers.[2]
Wnt/β-catenin Signaling β-cateninPromotes degradation through the proteasomal pathway.Inhibits a pathway crucial for proliferation and stemness.[2]

Activation of Pro-Apoptotic Cellular Responses

In addition to inhibiting survival pathways, PA actively induces cellular stress responses that can culminate in apoptosis.

  • Endoplasmic Reticulum (ER) Stress: PA treatment increases the levels of ER stress markers such as IRE1α and phosphorylated eIF2α (p-eIF2α).[1][2][5] Chronic ER stress is a potent trigger for apoptosis.

  • Autophagy Modulation: PA elevates levels of autophagy markers LC3B I and LC3B II.[1][2] However, the concurrent accumulation of p62/SQSTM1 suggests a potential defect in the final stages of autophagy (autophagic flux), which can lead to cell death.[1][2]

  • Caspase Activation: The downregulation of IAP proteins by PA leads to the activation of executioner caspases, such as Caspase-3, which is a central mediator of apoptosis.[2]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the molecular pathways affected by this compound and a typical experimental workflow for its analysis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 GrowthFactorReceptor Growth Factor Receptor pAkt p-Akt GrowthFactorReceptor->pAkt PI3K activation pSTAT3 p-STAT3 (Dimerization) GrowthFactorReceptor->pSTAT3 JAK activation pp38 p-p38 MAPK GrowthFactorReceptor->pp38 MAPKK activation HER2 HER2 Akt Akt Survival Cell Survival & Proliferation pAkt->Survival AnoikisResistance Anoikis Resistance pAkt->AnoikisResistance STAT3 STAT3 Transcription Gene Transcription pSTAT3->Transcription p38 p38 MAPK pp38->Survival PA This compound PA->HER2 PA->pAkt PA->pSTAT3 PA->pp38 Transcription->Survival Transcription->AnoikisResistance

Caption: Inhibition of Pro-Survival Pathways by this compound.

G cluster_0 cluster_1 Analysis Endpoints start Metastatic Cancer Cell Lines (e.g., MDA-MB-231, 4T1) Attached Adherent (Attached) Culture start->Attached Suspended Suspension (Detached) Culture to Mimic Anoikis start->Suspended Treatment Treat with Vehicle Control vs. This compound (PA) Attached->Treatment Suspended->Treatment WB Immunoblotting (p-Akt, p-STAT3, IAPs, etc.) Treatment->WB Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase-3 Cleavage, TUNEL) Treatment->Apoptosis Migration Functional Assays (Migration, Invasion, Wound Healing) Treatment->Migration Data Data Analysis & Comparison WB->Data Viability->Data Apoptosis->Data Migration->Data

Caption: Workflow for Assessing this compound's Effect on Anoikis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Cell Culture and Anoikis Induction
  • Cell Lines: Metastatic breast cancer cell lines MDA-MB-231 (human) and 4T1 (murine) are commonly used.

  • Adherent Culture: Cells are cultured in standard DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Anoikis Induction (Suspension Culture): To induce anoikis, culture plates are coated with poly-2-hydroxyethyl methacrylate (B99206) (poly-HEMA) to prevent cell adhesion. Cells are seeded onto the coated plates in their standard growth medium. The detached state mimics the conditions encountered by metastatic cells in circulation.

  • Treatment: Cells under both adherent and suspension conditions are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24-48 hours).

Immunoblotting (Western Blot)

This technique is used to detect and quantify the levels of specific proteins (e.g., p-STAT3, p-Akt, cIAP1, Caspase-3).

  • Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein, diluted according to the manufacturer's instructions.

  • Secondary Antibody Incubation: After washing, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading. Densitometric analysis is performed to quantify relative protein expression.

Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability.

  • Seeding: Cells are seeded in 96-well plates and allowed to attach overnight (for adherent cultures) or are seeded directly into poly-HEMA coated plates (for suspension cultures).

  • Treatment: Cells are treated with this compound for the desired duration.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow tetrazolium salt into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

References

The Therapeutic Potential of Pygenic Acid A in Diabetes and Inflammatory Diseases: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pygenic acid A, also known as corosolic acid, is a pentacyclic triterpenoid (B12794562) compound found in various medicinal plants, including Lagerstroemia speciosa (banaba). A growing body of preclinical and clinical evidence highlights its significant therapeutic potential in the management of type 2 diabetes and various inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways. The data presented herein aims to facilitate further research and drug development efforts centered on this promising natural compound.

Impact on Diabetes Mellitus

This compound has demonstrated notable anti-diabetic effects, primarily attributed to its ability to improve insulin (B600854) sensitivity and enhance glucose uptake.

Quantitative Data on Anti-Diabetic Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound on diabetic markers.

Table 1: Effects of this compound on Blood Glucose and Insulin Levels in KK-Ay Diabetic Mice

DosageDurationParameterResultReference
2 mg/kg (single dose)4 hoursBlood GlucoseReduction in blood glucose levels[1][2]
2 mg/kg (single dose)2 weeksBlood GlucoseReduced blood glucose levels[1][2]
2 mg/kg (single dose)2 weeksPlasma InsulinSignificantly lowered plasma insulin levels[1][2]
10 mg/kg (single dose)4 hoursBlood GlucoseSignificant reduction (p<0.05) compared to control[3]
0.023% in diet9 weeksFasting Plasma Glucose23% reduction[4]
0.023% in diet9 weeksFasting Plasma Insulin41% reduction[4]

Table 2: Effects of this compound on Lipid Profile in KK-Ay Diabetic Mice

DosageDurationParameterResultReference
0.023% in diet9 weeksFasting Plasma Triglycerides22% reduction[4]
0.023% in diet10 weeksMean Blood Cholesterol32% reduction (P<0.05)[5]
0.023% in diet10 weeksLiver Cholesterol Content46% reduction (P<0.05)[5]

Table 3: Effects of this compound in Human Clinical Trials

Study PopulationDosageDurationKey FindingsReference
31 subjects (including diabetic and pre-diabetic)10 mg (single dose)Pre-OGTTStatistically significant lowering of post-challenge plasma glucose at 90 min[6]
10 type 2 diabetic subjects32 mg or 48 mg daily2 weeks30% decrease in blood glucose levels with the 48 mg dose[7]
Mechanism of Anti-Diabetic Action

This compound exerts its anti-diabetic effects through multiple mechanisms, primarily by enhancing the insulin signaling pathway.

  • Enhanced Insulin Receptor Phosphorylation: this compound has been shown to increase the phosphorylation of the insulin receptor, which is a critical initial step in the insulin signaling cascade. This sensitization of the receptor leads to a more robust downstream signal in response to insulin.[7][8]

  • Increased GLUT4 Translocation: A key downstream effect of activated insulin signaling is the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, particularly in muscle and adipose tissues. This compound has been demonstrated to significantly increase GLUT4 translocation, thereby facilitating glucose uptake from the bloodstream into cells.[3]

  • Inhibition of Protein Tyrosine Phosphatases (PTPs): this compound can inhibit the activity of several non-receptor protein tyrosine phosphatases, such as PTP1B, which are known to dephosphorylate and inactivate the insulin receptor. By inhibiting these negative regulators, this compound helps to maintain the insulin receptor in its active, phosphorylated state.[8]

Signaling Pathway Diagram: Insulin Signaling

Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Pygenic_Acid_A_ext This compound Pygenic_Acid_A_ext->IR Enhances Phosphorylation IRS IRS IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Facilitates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation PTP1B PTP1B PTP1B->IR Dephosphorylates Pygenic_Acid_A_int This compound Pygenic_Acid_A_int->PTP1B Inhibits

Caption: this compound enhances insulin signaling.

Experimental Protocols: Anti-Diabetic Studies in KK-Ay Mice

Animal Model:

  • Species: KK-Ay mice (a model for type 2 diabetes).

  • Age: Typically 6-8 weeks old at the start of the experiment.

  • Housing: Maintained under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

Drug Administration:

  • Preparation: this compound (corosolic acid) is typically suspended in a vehicle such as a 0.5% carboxymethyl cellulose (B213188) (CMC) solution.

  • Route: Oral gavage.

  • Dosage: As specified in the studies (e.g., 2 mg/kg or 10 mg/kg for acute studies; mixed into a high-fat diet at 0.023% for chronic studies).

Key Experimental Procedures:

  • Oral Glucose Tolerance Test (OGTT):

    • Mice are fasted overnight (approximately 12-16 hours).

    • A baseline blood sample is collected from the tail vein.

    • This compound or vehicle is administered orally.

    • After a specified time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.

    • Blood glucose levels are measured at various time points (e.g., 30, 60, 90, and 120 minutes) post-glucose administration using a glucometer.

  • Insulin Tolerance Test (ITT):

    • Mice are fasted for a shorter period (e.g., 4-6 hours).

    • A baseline blood glucose level is measured.

    • Human insulin (e.g., 0.75 U/kg body weight) is injected intraperitoneally.

    • Blood glucose levels are monitored at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.

  • Biochemical Analysis:

    • Blood samples are collected for the measurement of plasma insulin, triglycerides, and total cholesterol using commercially available ELISA kits and enzymatic assays.

  • Western Blot Analysis for GLUT4 Translocation:

    • Skeletal muscle tissue is harvested and homogenized.

    • Plasma membrane and intracellular membrane fractions are separated by differential centrifugation.

    • Protein concentrations are determined using a BCA protein assay kit.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with a primary antibody against GLUT4.

    • After washing, membranes are incubated with a secondary antibody conjugated to horseradish peroxidase.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Impact on Inflammatory Diseases

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Quantitative Data on Anti-Inflammatory Effects

Table 4: In Vitro and In Vivo Anti-Inflammatory Effects of this compound

ModelTreatmentParameterResultReference
TPA-induced ear inflammation in mice0.09–0.3 mg/earInflammationIC50 of 0.09–0.3 mg/ear[3]
LPS-stimulated bone marrow-derived macrophages (BMDMs)10 µMIRAK-1 PhosphorylationSignificant attenuation[9][10]
LPS-stimulated BMDMs6 µMIL-1β SecretionSignificant decrease[9]
LPS-stimulated BMDMs6 µMNLRP3 mRNA expression~30% decrease[9]
Myocardial infarction in mice10 or 20 mg/kg/dayMyocardial IL-1β, TNF-α, IL-6 mRNASignificant decrease[11]
PC3 cancer cell line30 µMIL-6 expressionReduction from 94.35% to 34.36%[12]
Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory signaling cascades.

  • Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway.[13][14] This is achieved, in part, by preventing the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

  • Suppression of STAT3 Activation: Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor involved in inflammatory and immune responses. This compound has been found to suppress the activation of STAT3, thereby reducing the expression of STAT3-dependent inflammatory mediators.[13]

  • Inhibition of IRAK-1 Phosphorylation: Interleukin-1 receptor-associated kinase 1 (IRAK-1) is a critical signaling molecule downstream of Toll-like receptors (TLRs) that plays a crucial role in the innate immune response and the induction of inflammatory cytokines. This compound has been demonstrated to attenuate the phosphorylation of IRAK-1, leading to a dampening of the inflammatory cascade.[9][10]

Signaling Pathway Diagram: NF-κB and STAT3 Inhibition

Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor MyD88 MyD88 TLR4->MyD88 JAK JAK Cytokine_Receptor->JAK IRAK1 IRAK-1 MyD88->IRAK1 IKK IKK IRAK1->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα NFkB_IkB->IkB NFkB_IkB->NFkB STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_nuc STAT3 STAT3->STAT3_nuc Dimerizes & Translocates Pygenic_Acid_A This compound Pygenic_Acid_A->IRAK1 Inhibits Phosphorylation Pygenic_Acid_A->IKK Inhibits Pygenic_Acid_A->STAT3 Inhibits Activation Inflammatory_Genes Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) NFkB_nuc->Inflammatory_Genes Induces STAT3_nuc->Inflammatory_Genes Induces

Caption: this compound inhibits pro-inflammatory signaling.

Experimental Protocols: Anti-Inflammatory Studies in Macrophages

Cell Culture:

  • Cell Lines: RAW 264.7 murine macrophages or bone marrow-derived macrophages (BMDMs) from C57BL/6 mice.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Inflammatory Stimulation:

  • Inducer: Lipopolysaccharide (LPS) from E. coli.

  • Concentration: Typically 100-200 ng/mL.

Key Experimental Procedures:

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • LPS is added to the wells to induce inflammation.

    • After 24 hours of incubation, the culture supernatant is collected.

    • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA):

    • Cells are cultured and treated with this compound and LPS as described above.

    • Culture supernatants are collected at specified time points (e.g., 6, 12, or 24 hours).

    • The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis for Signaling Proteins:

    • Cells are lysed after treatment with this compound and/or LPS for various time points.

    • Protein concentrations are determined, and samples are prepared for SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-IRAK-1, p-IκBα, p-STAT3, p65).

    • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an ECL detection system.

  • Quantitative Real-Time PCR (qPCR) for Gene Expression:

    • Total RNA is extracted from treated cells using a suitable RNA isolation kit.

    • cDNA is synthesized from the RNA templates.

    • qPCR is performed using specific primers for target genes (e.g., Nos2, Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

    • Relative gene expression is calculated using the ΔΔCt method.

Conclusion and Future Directions

This compound has emerged as a compelling natural compound with significant potential for the development of novel therapeutics for diabetes and inflammatory diseases. Its multifaceted mechanism of action, targeting key nodes in both metabolic and inflammatory signaling pathways, makes it an attractive candidate for further investigation. Future research should focus on larger, well-controlled clinical trials to establish its efficacy and safety in human populations. Furthermore, medicinal chemistry efforts to synthesize more potent and selective analogs of this compound could lead to the development of next-generation therapies for these widespread and debilitating conditions. The detailed data and protocols provided in this whitepaper are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this promising molecule.

References

Methodological & Application

Synthesis protocol for Pygenic acid A

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Pygenic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural compound that has been isolated from Prunella vulgaris[1][2][3]. It has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases[1]. Research has demonstrated that this compound can induce apoptosis in metastatic breast cancer cells, suggesting its potential as a subject for further investigation in cancer research and drug development[1][2][3].

Note on Synthesis

As of the latest available scientific literature, a detailed chemical synthesis protocol for this compound has not been published. The compound is currently obtained through extraction and isolation from its natural source, Prunella vulgaris[2]. The isolation process typically involves chromatographic techniques to purify the compound from the plant extract[2]. Consequently, this document focuses on the well-documented biological activities of this compound rather than a synthetic protocol.

Biological Activity and Mechanism of Action

This compound has been shown to sensitize metastatic breast cancer cells to a form of programmed cell death known as anoikis, which is induced by cell detachment from the extracellular matrix[4][5][6]. This is a crucial mechanism for preventing metastasis[4][5]. The compound exerts its effects through multiple signaling pathways, leading to the inhibition of cancer cell survival and metastasis[4][5].

Key Molecular Targets and Pathways

Studies have elucidated several key molecular targets and signaling pathways that are modulated by this compound in metastatic breast cancer cells[4][5]:

  • Inhibition of Pro-Survival Pathways: this compound downregulates several pro-survival proteins, including cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2) and survivin. This action promotes the induction of apoptosis[4][5][6].

  • Overcoming Anoikis Resistance: The compound decreases the levels of proteins associated with resistance to anoikis, such as p21, cyclin D1, phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3), and Heme Oxygenase-1 (HO-1)[4][5]. The inhibition of STAT3 signaling appears to be a critical component of its anti-metastatic effect[4][5].

  • Induction of Cellular Stress: this compound activates the endoplasmic reticulum (ER) stress response and autophagy[4][5][7]. This is evidenced by the increased levels of characteristic markers such as inositol-requiring enzyme 1α (IRE1α), phosphorylated eukaryotic initiation factor 2α (p-eIF2α), and microtubule-associated protein 1A/1B-light chain 3 (LC3B) I and II[4][5][7].

The culmination of these molecular events is the sensitization of metastatic cancer cells to anoikis, induction of apoptosis, and a reduction in metastatic potential, including decreased cell invasion, migration, and 3D growth[4][5].

Signaling Pathway of this compound in Sensitizing Cancer Cells to Anoikis

The following diagram illustrates the proposed signaling cascade initiated by this compound in metastatic breast cancer cells, leading to the inhibition of survival pathways and the induction of apoptosis.

Pygenic_Acid_A_Pathway cluster_input Input cluster_inhibition Inhibition of Pro-Survival & Anoikis Resistance cluster_activation Activation of Cellular Stress cluster_outcome Cellular Outcome This compound This compound cIAP1 cIAP1 This compound->cIAP1 cIAP2 cIAP2 This compound->cIAP2 Survivin Survivin This compound->Survivin pSTAT3 p-STAT3 This compound->pSTAT3 p21 p21 This compound->p21 CyclinD1 Cyclin D1 This compound->CyclinD1 HO1 HO-1 This compound->HO1 ER_Stress ER Stress (IRE1α, p-eIF2α) This compound->ER_Stress Autophagy Autophagy (LC3B-I/II) This compound->Autophagy Apoptosis Apoptosis cIAP1->Apoptosis cIAP2->Apoptosis Survivin->Apoptosis Anoikis_Sensitization Anoikis Sensitization pSTAT3->Anoikis_Sensitization p21->Anoikis_Sensitization CyclinD1->Anoikis_Sensitization HO1->Anoikis_Sensitization ER_Stress->Apoptosis Autophagy->Apoptosis Anoikis_Sensitization->Apoptosis Metastasis_Inhibition Metastasis Inhibition Apoptosis->Metastasis_Inhibition

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

As no chemical synthesis protocol is available, this section cannot provide methodologies for synthesis. Researchers interested in studying this compound would currently need to rely on isolation from Prunella vulgaris.

General Isolation Procedure Outline:

A general procedure for the extraction and isolation of triterpenoids from plant material, which would be applicable to this compound, involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Partitioning: The crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[2].

Quantitative Data

Due to the absence of a reported chemical synthesis, a table summarizing reaction yields and other quantitative synthetic data cannot be provided.

Conclusion

This compound is a promising natural product with demonstrated anti-cancer and anti-metastatic properties. While a chemical synthesis has yet to be reported, its biological activity, particularly its ability to sensitize cancer cells to anoikis through the modulation of multiple signaling pathways, makes it a valuable lead compound for further investigation in drug discovery and development. Future research focusing on the development of a scalable synthetic route would be highly beneficial to facilitate more extensive preclinical and potentially clinical studies.

References

Pygenic Acid A: A Promising Therapeutic Agent in Metastatic Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pygenic acid A (PA), a natural compound, has demonstrated significant potential in the research of metastatic breast cancer. It has been shown to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death that is triggered by cell detachment from the extracellular matrix, and inhibit metastasis in vivo.[1][2][3] These application notes provide a comprehensive overview of the applications of this compound in metastatic breast cancer research, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

Mechanism of Action

This compound exerts its anti-metastatic effects through a multi-faceted approach targeting key signaling pathways involved in cell survival, proliferation, and metastasis. In metastatic breast cancer cells, PA has been shown to:

  • Induce Anoikis: PA sensitizes cancer cells to anoikis, a critical process for preventing metastasis, by inducing apoptosis in detached cells.[1][4]

  • Downregulate Pro-Survival Proteins: It decreases the expression of several inhibitor of apoptosis proteins (IAPs) including cIAP1, cIAP2, and survivin. This leads to the activation of caspases and subsequent apoptosis.[1][3]

  • Inhibit Pro-Metastatic Signaling: PA treatment leads to the downregulation of key proteins associated with anoikis resistance and metastasis, such as p21, cyclin D1, and phosphorylated STAT3 (p-STAT3).[1][3] It also inhibits the phosphorylation of Akt and p38, particularly in suspended cells.[1]

  • Induce Endoplasmic Reticulum (ER) Stress and Autophagy: PA activates ER stress pathways, as evidenced by increased levels of IRE1α and phosphorylated eIF2α (p-eIF2α).[1] It also induces autophagy, indicated by elevated levels of LC3B-I and LC3B-II.[1][3]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on metastatic breast cancer cell lines.

Table 1: Estimated IC50 Values of this compound in Metastatic Breast Cancer Cell Lines

Cell LineTypeEstimated IC50 (µM) after 24h
MDA-MB-231Human Triple-Negative Breast Cancer~15
4T1Murine Triple-Negative Breast Cancer~10

Note: IC50 values are estimated from graphical data presented in Lim et al., 2020.[1]

Table 2: Effect of this compound on Cell Viability of Attached vs. Suspended Metastatic Breast Cancer Cells

Cell LineConditionPA Concentration (µM)% Cell Viability (relative to control)
MDA-MB-231 Attached25~60%
50~40%
Suspended25~50%
50~30%
4T1 Attached25~55%
50~35%
Suspended25~45%
50~25%

Data adapted from MTS assays described in Lim et al., 2020.[1]

Table 3: Effect of this compound on Metastatic Breast Cancer Cell Migration and Invasion

Cell LineAssayPA Concentration (µM)% Inhibition (relative to control)
MDA-MB-231 Migration20~50%
Invasion20~60%
4T1 Migration20~55%
Invasion20~65%

Data estimated from wound healing and transwell invasion assays in Lim et al., 2020.[1]

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of this compound are provided below.

Cell Culture

Human metastatic breast cancer cell line MDA-MB-231 and murine metastatic breast cancer cell line 4T1 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For suspension cultures, cells are seeded onto ultra-low attachment plates.

Cell Viability and Proliferation Assay (MTS Assay)
  • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for 24 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Anoikis Assay
  • Coat 6-well plates with poly-HEMA to create a non-adherent surface.

  • Seed cells at a density of 2 x 10^5 cells per well in serum-free medium.

  • Treat the suspended cells with different concentrations of this compound for 24 hours.

  • Collect the cells and assess apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Western Blot Analysis
  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cIAP1, cIAP2, survivin, p-STAT3, p-Akt, IRE1α, LC3B) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Wound Healing Assay)
  • Grow cells to 90-100% confluency in a 6-well plate.

  • Create a scratch in the cell monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing various concentrations of this compound.

  • Capture images of the scratch at 0 and 24 hours.

  • Measure the wound closure area to quantify cell migration.

Cell Invasion Assay (Transwell Assay)
  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Seed 5 x 10^4 cells in the upper chamber in serum-free medium containing this compound.

  • Add medium with 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24 hours.

  • Remove non-invading cells from the top of the membrane.

  • Fix and stain the invading cells on the bottom of the membrane with crystal violet.

  • Count the number of invaded cells under a microscope.

In Vivo Metastasis Study (Syngeneic Mouse Model)
  • Inject 4T1-luciferase cells (5 x 10^4 cells) into the tail vein of BALB/c mice.

  • Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally daily.

  • Monitor tumor metastasis to the lungs using an in vivo imaging system (IVIS) at regular intervals.

  • At the end of the experiment, harvest the lungs, fix, and perform histological analysis to count metastatic nodules.

Visualizations

Signaling Pathways

Pygenic_Acid_A_Signaling_Pathway cluster_PA This compound cluster_Cell Metastatic Breast Cancer Cell Pygenic_Acid_A This compound Pro_Survival Pro-Survival Proteins (cIAP1, cIAP2, Survivin) Pygenic_Acid_A->Pro_Survival Inhibits Anoikis_Resistance Anoikis Resistance Factors (p21, Cyclin D1, p-STAT3) Pygenic_Acid_A->Anoikis_Resistance Inhibits PI3K_Akt PI3K/Akt Pathway Pygenic_Acid_A->PI3K_Akt Inhibits p38_MAPK p38 MAPK Pathway Pygenic_Acid_A->p38_MAPK Inhibits ER_Stress ER Stress (IRE1α, p-eIF2α) Pygenic_Acid_A->ER_Stress Activates Autophagy Autophagy (LC3B-I/II) Pygenic_Acid_A->Autophagy Activates Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibits Metastasis Metastasis (Migration, Invasion) Anoikis_Resistance->Metastasis Promotes PI3K_Akt->Apoptosis Inhibits p38_MAPK->Apoptosis Promotes ER_Stress->Apoptosis Promotes Autophagy->Apoptosis Promotes Apoptosis->Metastasis Inhibits

Caption: Signaling pathways affected by this compound in metastatic breast cancer.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (MDA-MB-231, 4T1) Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Anoikis Anoikis Assay Treatment->Anoikis Western_Blot Western Blot Treatment->Western_Blot Migration Migration Assay Treatment->Migration Invasion Invasion Assay Treatment->Invasion Mouse_Model Syngeneic Mouse Model (BALB/c mice) Tumor_Cell_Injection 4T1-luc Cell Injection Mouse_Model->Tumor_Cell_Injection PA_Administration This compound Administration Tumor_Cell_Injection->PA_Administration Imaging In Vivo Imaging (IVIS) PA_Administration->Imaging Histology Histological Analysis Imaging->Histology

Caption: Workflow for investigating this compound in metastatic breast cancer.

References

Application Notes and Protocols: Pygenic Acid A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pygenic acid A (PA), a natural triterpenoid (B12794562) compound extracted from Prunella vulgaris, has demonstrated significant anti-tumor effects in various cancer cell lines.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, with a focus on its application in metastatic breast cancer research. The protocols and data presented are compiled from peer-reviewed studies and are intended to guide researchers in designing and executing their experiments.

This compound has been shown to induce apoptosis and sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[2][3] Its mechanism of action involves the modulation of multiple signaling pathways, including the inhibition of pro-survival pathways and the activation of cellular stress responses.[1][3]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach:

  • Induction of Apoptosis and Anoikis: PA treatment leads to programmed cell death in both attached and suspended cancer cells, suggesting its potential to target circulating tumor cells and prevent metastasis.[1][2][3]

  • Inhibition of Pro-Survival Signaling: PA has been observed to decrease the phosphorylation levels of key survival kinases such as STAT3, Akt, and p38, particularly in suspended cells.[1][2] It also downregulates the expression of anti-apoptotic proteins like cIAP1, cIAP2, and survivin.[1][2]

  • Activation of ER Stress and Autophagy: Treatment with PA can induce endoplasmic reticulum (ER) stress, as evidenced by increased levels of IRE1α and p-eIF2α.[1][2] It also appears to modulate autophagy, indicated by changes in LC3B and p62 levels.[1][3]

Data Presentation

Table 1: Effect of this compound on the Viability of Metastatic Breast Cancer Cell Lines
Cell LineTreatment ConditionConcentration (µM)AssayOutcomeReference
MDA-MB-231Attached0-20IncuCyteDose-dependent decrease in cell proliferation[1][4]
4T1Attached0-20IncuCyteDose-dependent decrease in cell proliferation[1][4]
MDA-MB-231Attached & Suspension0-50MTS AssayDose-dependent decrease in cell viability[1][4]
4T1Attached & Suspension0-50MTS AssayDose-dependent decrease in cell viability[1][4]
Table 2: Effect of this compound on Apoptosis in Metastatic Breast Cancer Cell Lines
Cell LineTreatment ConditionConcentration (µM)AssayOutcomeReference
MDA-MB-231Attached & Suspension0-50Annexin-V/PI StainingDose-dependent increase in apoptosis[1][4]
4T1Attached & Suspension0-50Annexin-V/PI StainingDose-dependent increase in apoptosis[1][4]
MDA-MB-231Suspension0-30Calcein-AM/PI StainingDose-dependent increase in dead cells[1][4]
4T1Suspension0-30Calcein-AM/PI StainingDose-dependent increase in dead cells[1][4]
Table 3: Effect of this compound on Key Signaling Proteins in MDA-MB-231 Cells (30 µM PA Treatment)
ProteinCellular ConditionChange in Expression/ActivityReference
cIAP1Attached & SuspensionDecreased[1][5]
cIAP2Attached & SuspensionDecreased[1][5]
SurvivinAttached & SuspensionDecreased[1][5]
Cleaved Caspase 3Attached & SuspensionIncreased[1]
p-STAT3SuspensionDecreased[1]
p-AktSuspensionDecreased[1]
p-p38SuspensionDecreased[1]
IRE1αAttached & SuspensionIncreased[1]
p-eIF2αAttached & SuspensionIncreased[1]
LC3B IIAttached & SuspensionIncreased[1]
p62Attached & SuspensionIncreased[1]

Experimental Protocols

Cell Culture

Metastatic breast cancer cell lines, such as MDA-MB-231 (human) and 4T1 (mouse), can be used.[2] Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[2]

Cell Viability Assay (MTS Assay)
  • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach for 24 hours.[1][4]

  • For suspension cultures, coat the plates with poly-HEMA to prevent cell attachment.

  • Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for 24 hours.[1][4]

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin-V/PI Staining)
  • Seed cells and treat with this compound as described for the cell viability assay.

  • Harvest both attached and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin-V binding buffer.

  • Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin-V positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

Western Blot Analysis
  • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Pygenic_Acid_A_Signaling_Pathway Pygenic_Acid_A This compound Akt Akt Pygenic_Acid_A->Akt STAT3 STAT3 Pygenic_Acid_A->STAT3 p38 p38 Pygenic_Acid_A->p38 ER_Stress ER Stress (IRE1α, p-eIF2α) Pygenic_Acid_A->ER_Stress Autophagy Autophagy (LC3B, p62) Pygenic_Acid_A->Autophagy Pro_Survival_Proteins Pro-Survival Proteins (cIAP1, cIAP2, Survivin) Akt->Pro_Survival_Proteins STAT3->Pro_Survival_Proteins p38->Pro_Survival_Proteins Apoptosis Apoptosis Pro_Survival_Proteins->Apoptosis ER_Stress->Apoptosis Autophagy->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_setup cluster_assays cluster_analysis Cell_Culture 1. Cell Culture (e.g., MDA-MB-231, 4T1) Treatment 2. Treatment with this compound (Dose and time course) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTS) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin-V/PI) Treatment->Apoptosis Protein_Analysis 3c. Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Quantification 4. Data Quantification and Statistical Analysis Viability->Data_Quantification Apoptosis->Data_Quantification Protein_Analysis->Data_Quantification Conclusion 5. Conclusion Data_Quantification->Conclusion

References

Pygenic Acid A: A Promising Modulator of ER Stress and Autophagy in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pygenic acid A (PA), a natural triterpenoid (B12794562) compound, has emerged as a molecule of interest in cancer research due to its demonstrated ability to induce apoptosis and sensitize metastatic cancer cells to anoikis, a form of programmed cell death initiated by cell detachment from the extracellular matrix.[1][2] Recent studies have illuminated the role of PA in modulating two critical cellular processes: Endoplasmic Reticulum (ER) stress and autophagy. These pathways are intricately linked to cancer cell survival, proliferation, and resistance to therapy. This document provides detailed application notes, experimental protocols, and visualizations of the signaling pathways affected by this compound, intended to guide researchers in exploring its therapeutic potential.

Application Notes

This compound has been shown to be a potent inducer of ER stress and a modulator of autophagy in metastatic breast cancer cell lines, including human MDA-MB-231 and murine 4T1 cells.[1] Its mechanism of action involves the upregulation of key protein markers associated with the Unfolded Protein Response (UPR), a signaling cascade activated by ER stress, and the autophagy pathway.

Key Applications:

  • Induction of ER Stress: PA treatment leads to an increased expression of ER stress markers such as IRE1α (Inositol-requiring enzyme 1α) and phosphorylated eIF2α (eukaryotic initiation factor 2α).[1] This suggests that PA disrupts protein folding homeostasis within the ER, triggering the UPR. Researchers can utilize PA as a tool to study the consequences of ER stress in various cancer models.

  • Modulation of Autophagy: PA has been observed to increase the levels of autophagy markers LC3B-II (Microtubule-associated protein 1A/1B-light chain 3B-II) and p62/SQSTM1 (sequestosome 1).[1] The accumulation of both LC3B-II, which is associated with autophagosome formation, and p62, an autophagy substrate, may indicate either an induction of autophagic flux or a blockage in the later stages of autophagy.[1] This dual effect presents an interesting avenue for investigating the complex role of autophagy in cancer cell fate.

  • Sensitization to Anoikis: A key finding is that PA can sensitize metastatic breast cancer cells to anoikis.[1][2] This is significant because resistance to anoikis is a critical step in cancer metastasis. By inducing ER stress and modulating autophagy, PA appears to compromise the survival mechanisms of detached cancer cells.

  • Cancer Therapy Research: The ability of PA to induce cell death pathways in cancer cells makes it a potential candidate for further investigation in cancer therapy, either as a standalone agent or in combination with other chemotherapeutics.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on the expression of key ER stress and autophagy marker proteins in MDA-MB-231 and 4T1 breast cancer cell lines, as determined by Western blot analysis.[1]

Table 1: Effect of this compound on ER Stress and Autophagy Markers in MDA-MB-231 Cells

Treatment (24h)Relative Protein Expression (Fold Change vs. Control)
Protein Control (0 µM) 10 µM PA 20 µM PA 30 µM PA
IRE1α1.0~1.5~2.0~2.5
p-eIF2α1.0~1.2~1.8~2.2
LC3B-II/I Ratio1.0~1.8~2.5~3.0
p621.0~1.5~2.0~2.8

Table 2: Effect of this compound on ER Stress and Autophagy Markers in 4T1 Cells

Treatment (24h)Relative Protein Expression (Fold Change vs. Control)
Protein Control (0 µM) 10 µM PA 20 µM PA 30 µM PA
IRE1α1.0~1.3~1.7~2.1
p-eIF2α1.0~1.4~2.0~2.6
LC3B-II/I Ratio1.0~1.6~2.2~2.8
p621.0~1.4~1.9~2.4

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on ER stress and autophagy.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • MDA-MB-231 or 4T1 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Phenazine ethosulfate (PES) solution

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is less than 0.1% in all wells. Include a vehicle control (medium with DMSO only).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Prepare the MTS/PES solution according to the manufacturer's instructions. Typically, this involves mixing the MTS and PES solutions.

  • Add 20 µL of the freshly prepared MTS/PES solution to each well.

  • Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Protocol 2: Western Blot Analysis of ER Stress and Autophagy Markers

This protocol details the detection of IRE1α, p-eIF2α, LC3B, and p62 by Western blotting.

Materials:

  • MDA-MB-231 or 4T1 cells

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-IRE1α

    • Rabbit anti-phospho-eIF2α (Ser51)

    • Rabbit anti-LC3B

    • Mouse anti-p62

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's protocol.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer according to manufacturer's recommendations) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate for the time recommended by the manufacturer.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software and normalize to the loading control.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed.

Pygenic_Acid_A_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_UPR Unfolded Protein Response (UPR) cluster_Autophagy Autophagy ER ER Stress (Protein Misfolding) IRE1a IRE1α ER->IRE1a Activates PERK PERK ER->PERK Activates Autophagosome Autophagosome Formation ER->Autophagosome Triggers PA This compound PA->ER Induces CellDeath Cell Death (Anoikis Sensitization) IRE1a->CellDeath eIF2a eIF2α PERK->eIF2a peIF2a p-eIF2α eIF2a->peIF2a Phosphorylation peIF2a->CellDeath LC3 LC3-I -> LC3-II Autophagosome->LC3 p62 p62 Accumulation Autophagosome->p62 LC3->CellDeath p62->CellDeath

Caption: this compound induces ER stress, activating the UPR and autophagy, leading to cancer cell death.

Western_Blot_Workflow start Cancer Cell Culture (MDA-MB-231 or 4T1) treatment Treatment with this compound (0-30 µM, 24h) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (IRE1α, p-eIF2α, LC3B, p62) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Workflow for analyzing ER stress and autophagy markers by Western blot after this compound treatment.

References

Application Notes and Protocols for Measuring Pygenic Acid A's Impact on Cell Invasion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for assessing the effects of Pygenic acid A, a natural compound extracted from Prunella vulgaris, on cancer cell invasion. The following sections offer step-by-step instructions for key experiments, present quantitative data in a clear format, and illustrate the associated signaling pathways and experimental workflows.

This compound has been shown to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix, and to inhibit metastasis.[1][2] It exerts its effects by downregulating pro-survival proteins and molecules associated with anoikis resistance, such as p-STAT3, cyclin D1, and survivin.[1][3] The protocols outlined below are designed to enable researchers to investigate these anti-invasive properties in a laboratory setting.

Data Presentation: Quantitative Effects of this compound on Cell Invasion and Protein Expression

The following tables summarize the dose-dependent effects of this compound on cell viability, anoikis, and the expression of key regulatory proteins in metastatic breast cancer cell lines (MDA-MB-231 and 4T1).

Table 1: Effect of this compound on Cell Viability and Anoikis

Cell LineTreatment ConditionParameter0 µM PA10 µM PA20 µM PA30 µM PA50 µM PA
MDA-MB-231AttachedCell Viability (%)100~95~85~70~50
MDA-MB-231Suspension (Anoikis)Apoptosis (%)~15~25~40~60~75
4T1AttachedCell Viability (%)100~90~75~60~40
4T1Suspension (Anoikis)Apoptosis (%)~10~20~35~55~70

Data are approximated from graphical representations in Lim et al., 2020.[1][4]

Table 2: Effect of this compound on the Expression of Proteins Involved in Cell Survival and Anoikis Resistance

Cell LineProtein0 µM PA10 µM PA20 µM PA30 µM PA
MDA-MB-231cIAP11.0~0.8~0.6~0.4
cIAP21.0~0.7~0.5~0.3
Survivin1.0~0.8~0.6~0.4
p211.0~0.7~0.5~0.3
Cyclin D11.0~0.8~0.6~0.4
p-STAT31.0~0.6~0.3~0.1
4T1cIAP11.0~0.7~0.5~0.3
cIAP21.0~0.6~0.4~0.2
Survivin1.0~0.7~0.5~0.3
p211.0~0.8~0.6~0.4
Cyclin D11.0~0.7~0.5~0.3
p-STAT31.0~0.5~0.2~0.1

Relative protein levels are normalized to the untreated control (0 µM PA) and are based on densitometry analysis from western blot data in Lim et al., 2020.[1][3]

Experimental Protocols

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel basement membrane matrix

  • Serum-free cell culture medium

  • Cell culture medium with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MDA-MB-231 or 4T1 cells

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet staining solution (0.5%)

  • Microscope

Protocol:

  • Coating the Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add 100 µL of the diluted Matrigel to the upper chamber of each Transwell insert. Incubate at 37°C for 2-4 hours to allow the gel to solidify.

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.

  • Cell Seeding: Trypsinize and resuspend the starved cells in serum-free medium containing various concentrations of this compound (e.g., 0, 10, 20, 30 µM). Seed 5 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.

  • Assay Assembly: Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the non-invading cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

  • Quantification: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Count the number of stained, invaded cells in several random fields of view using a microscope. Calculate the average number of invaded cells per field.

G cluster_workflow Transwell Invasion Assay Workflow prep Prepare Matrigel-coated Transwell inserts cells Starve cells and treat with this compound seed Seed cells into upper chamber cells->seed chemo Add chemoattractant to lower chamber incubate Incubate for 24-48h chemo->incubate remove Remove non-invading cells incubate->remove stain Fix and stain invading cells remove->stain quantify Quantify invaded cells by microscopy stain->quantify

Caption: Workflow for the Transwell Invasion Assay.

Wound Healing (Scratch) Assay

This assay assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.[5]

Materials:

  • 6-well plates

  • Sterile 200 µL pipette tips

  • MDA-MB-231 or 4T1 cells

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells into 6-well plates and grow until they form a confluent monolayer.

  • Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh medium containing different concentrations of this compound (e.g., 0, 10, 20, 30 µM) to the wells.

  • Imaging (Time 0): Immediately capture images of the scratch at designated locations for each well.

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition.

G cluster_workflow Wound Healing Assay Workflow seed Seed cells to confluency scratch Create a scratch in the monolayer seed->scratch wash Wash to remove debris scratch->wash treat Add medium with This compound wash->treat image0 Image at Time 0 treat->image0 incubate Incubate and image at time intervals image0->incubate analyze Measure wound closure incubate->analyze

Caption: Workflow for the Wound Healing Assay.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins in cell lysates.[6][7][8]

Materials:

  • MDA-MB-231 or 4T1 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-cyclin D1, anti-survivin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Signaling Pathways Modulated by this compound

This compound inhibits cell invasion and promotes anoikis by targeting key signaling pathways involved in cell survival and proliferation.

G cluster_pathway This compound Signaling Pathway PA This compound STAT3 p-STAT3 PA->STAT3 inhibits Survival Pro-survival Proteins (cIAP1, cIAP2, Survivin) PA->Survival inhibits AnoikisR Anoikis Resistance Proteins (p21, Cyclin D1) PA->AnoikisR inhibits Invasion Cell Invasion STAT3->Invasion promotes Anoikis Anoikis Survival->Anoikis inhibits AnoikisR->Anoikis inhibits Anoikis->Invasion inhibits

Caption: this compound's inhibitory effects on signaling pathways.

References

Application Notes and Protocols: Investigating STAT3 Signaling Pathways with Pygenic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including cell proliferation, survival, differentiation, and apoptosis. Aberrant STAT3 signaling is frequently implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention. Pygenic acid A (PA), a natural compound, has emerged as a valuable tool for studying and potentially inhibiting the STAT3 signaling pathway. These application notes provide a comprehensive guide to utilizing this compound for investigating STAT3 signaling, complete with detailed protocols and data presentation.

This compound has been shown to sensitize metastatic breast cancer cells to anoikis (a form of programmed cell death) by downregulating pro-survival proteins and inhibiting the phosphorylation of STAT3[1][2][3]. This inhibitory effect on STAT3 activation makes this compound a potent compound for dissecting the intricacies of the STAT3 pathway and for screening potential anticancer therapeutics.

Data Presentation

The following tables summarize the quantitative effects of this compound on STAT3 signaling and cell viability, based on densitometric analysis of Western blots and cell proliferation assays in metastatic breast cancer cell lines (MDA-MB-231 and 4T1).

Table 1: Dose-Dependent Effect of this compound on p-STAT3 Levels

Cell LineThis compound (µM)Relative p-STAT3 Level (Normalized to Total STAT3)
MDA-MB-231 01.00
10~0.60
20~0.35
30~0.20
4T1 01.00
10~0.75
20~0.50
30~0.30

Data are estimated from published graphical representations and are intended for illustrative purposes. Actual values may vary between experiments.

Table 2: Effect of this compound on the Expression of STAT3-Related Proteins in MDA-MB-231 Cells

ProteinThis compound (20 µM)Fold Change vs. Control
p-STAT3Treated~0.35
cIAP1TreatedDecreased
cIAP2TreatedDecreased
SurvivinTreatedDecreased
p21TreatedDecreased
Cyclin D1TreatedDecreased

Table 3: Effect of this compound on Cell Viability

Cell LineThis compound (µM)Cell Viability (%)
MDA-MB-231 0100
10~85
20~60
30~40
4T1 0100
10~90
20~70
30~55

Signaling Pathways and Experimental Workflows

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 (Active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus DNA DNA Dimer->DNA Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PA This compound PA->pSTAT3 Inhibits Phosphorylation

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental_Workflow start Start: Hypothesis This compound inhibits STAT3 signaling cell_culture Cell Culture (e.g., MDA-MB-231, 4T1) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment western_blot Western Blot Analysis (p-STAT3, Total STAT3, Downstream targets) treatment->western_blot viability_assay Cell Viability Assay (MTS/MTT Assay) treatment->viability_assay reporter_assay STAT3 Luciferase Reporter Assay treatment->reporter_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis viability_assay->data_analysis reporter_assay->data_analysis conclusion Conclusion: Elucidation of this compound's effect on STAT3 pathway data_analysis->conclusion

References

Application Note: High-Performance Liquid Chromatography for Pygenic Acid A Purification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pygenic acid A, a natural triterpenoid (B12794562) compound extracted from plants such as Prunella vulgaris, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2][3] To facilitate further research and development, a robust and efficient purification method is essential. This application note details a preparative reversed-phase high-performance liquid chromatography (RP-HPLC) method for the isolation and purification of this compound. The described protocol provides a reliable means to obtain high-purity this compound for subsequent in vitro and in vivo studies.

Introduction

This compound (also known as 3-epicorosolic acid) is a pentacyclic triterpenoid with a wide range of reported biological activities.[1][2] Its therapeutic potential underscores the need for efficient methods to isolate it from natural sources in a highly purified form. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and purification of individual components from a complex mixture.[4][5] This note describes a preparative RP-HPLC protocol that has been successfully employed for the purification of this compound.

Experimental Protocol

This protocol is based on the methodology described by Lee et al. (2020) for the isolation of this compound from Prunella vulgaris.[1]

1. Materials and Reagents:

  • Crude or partially purified extract containing this compound

  • Methanol (MeOH), HPLC grade

  • Water (H₂O), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade (for system cleaning)

  • Trifluoroacetic acid (TFA) (optional, for improved peak shape)

2. Instrumentation:

  • Agilent 1260 series HPLC system or equivalent, equipped with:

    • Preparative pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • YMC ODS (C18) preparative column (250 mm × 10 mm i.d., 50 μm particle size)[1]

3. Sample Preparation:

  • Dissolve the crude or partially purified extract containing this compound in the mobile phase (Methanol:Water = 7:3).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Methanol (MeOH) and Water (H₂O) in a 7:3 (v/v) ratio.[1]

  • Flow Rate: 3 mL/min.[1]

  • Detection: UV absorbance at 254 nm.[1]

  • Column Temperature: Ambient.

  • Injection Volume: Dependent on the concentration of the sample and the capacity of the preparative column.

5. Purification Procedure:

  • Equilibrate the YMC ODS column with the mobile phase (MeOH:H₂O = 7:3) at a flow rate of 3 mL/min until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram in real-time.

  • Collect the fraction corresponding to the peak of this compound using a fraction collector. The retention time should be determined based on a preliminary analytical run or by monitoring the elution profile.

  • After collecting the desired fraction, wash the column with a strong solvent like acetonitrile to remove any strongly retained impurities.

  • Re-equilibrate the column with the mobile phase before the next injection.

6. Post-Purification Analysis:

  • Analyze the collected fraction by analytical HPLC to determine the purity of the isolated this compound.

  • Confirm the identity of the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Data Presentation

The following table summarizes the key parameters and expected results for the preparative HPLC purification of this compound.

ParameterValueReference
Chromatographic Column YMC ODS (C18)[1]
Column Dimensions 250 mm × 10 mm i.d., 50 μm[1]
Mobile Phase Methanol:Water (7:3, v/v)[1]
Flow Rate 3 mL/min[1]
Detection Wavelength 254 nm[1]
Yield 60 mg from 2.5 g of a pre-purified fraction[1]
Purity >95% (as determined by analytical HPLC)
Retention Time To be determined experimentally

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound using HPLC.

HPLC_Logic input Sample Input (Crude Extract) injector Injector input->injector pump Solvent Delivery System (Isocratic Pump) pump->injector mobile_phase Mobile Phase (MeOH:H₂O = 7:3) mobile_phase->pump column Preparative Column (YMC ODS C18) injector->column detector UV Detector (254 nm) column->detector collector Fraction Collector detector->collector waste Waste detector->waste product Purified this compound collector->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pygenic Acid A (Corosolic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pygenic acid A (Corosolic acid) synthesis. The guidance covers semi-synthesis from ursolic acid, extraction from natural sources, and the emerging field of biotechnological production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: this compound (Corosolic acid) is primarily obtained through two main routes:

  • Extraction from natural sources: This involves isolating the compound from plants known to contain it, such as Prunella vulgaris (self-heal) and loquat (Eriobotrya japonica) leaves.

  • Semi-synthesis from ursolic acid: This chemical process converts the more abundant precursor, ursolic acid, into this compound.[1][2] A third, developing method is the biotechnological production of its precursor, ursolic acid, in engineered microorganisms like Saccharomyces cerevisiae, which can then be converted to this compound.[3][4]

Q2: Why is my overall yield of this compound from semi-synthesis consistently low?

A2: Low overall yield in the semi-synthesis of this compound from ursolic acid can be attributed to several factors across the three main steps. Incomplete reactions, formation of side products, and losses during purification are common culprits. Each step—oxidation, acetoxylation, and reduction—has its own challenges that can impact the final yield. A systematic review of each step for optimization is recommended.

Q3: I am struggling to separate this compound from other similar triterpenoids during purification. What can I do?

A3: The co-existence of structurally similar triterpenoids, such as maslinic acid, poses a significant challenge in purification.[2] Improving separation can be achieved by optimizing your column chromatography conditions. This includes adjusting the stationary phase (e.g., using silver nitrate (B79036) impregnated silica (B1680970) gel for compounds with unsaturation), optimizing the mobile phase gradient to enhance resolution, and controlling the column temperature.[5][6] Smaller particle sizes in the stationary phase can also improve separation but may increase backpressure.[7]

Q4: Can this compound be produced through fermentation?

A4: Direct fermentation of this compound is not yet a well-established commercial process. However, research is actively exploring the heterologous production of its precursor, ursolic acid, in engineered yeast (Saccharomyces cerevisiae).[3][8] The biosynthetic pathway involves introducing genes for α-amyrin synthase and modifying cytochrome P450 enzymes.[9][10] Once ursolic acid is produced, it can be converted to this compound. The final step, the C-2α hydroxylation of ursolic acid, has been achieved in engineered tobacco leaves (Nicotiana benthamiana).[4]

Troubleshooting Guides

Semi-Synthesis of this compound from Ursolic Acid

This guide addresses common issues encountered during the three-step semi-synthesis process.

Experimental Workflow for Semi-Synthesis

Ursolic_Acid Ursolic Acid Oxidation Step 1: Oxidation Ursolic_Acid->Oxidation Carbonyl_Ursolic_Acid 3-Carbonyl Ursolic Acid Oxidation->Carbonyl_Ursolic_Acid Acetoxylation Step 2: Acetoxylation Carbonyl_Ursolic_Acid->Acetoxylation Acetoxy_Carbonyl_Ursolic_Acid 2-Acetoxy-3-Carbonyl Ursolic Acid Acetoxylation->Acetoxy_Carbonyl_Ursolic_Acid Reduction Step 3: Reduction Acetoxy_Carbonyl_Ursolic_Acid->Reduction Pygenic_Acid_A_Crude Crude this compound Reduction->Pygenic_Acid_A_Crude Purification Purification Pygenic_Acid_A_Crude->Purification Pure_Pygenic_Acid_A Pure this compound Purification->Pure_Pygenic_Acid_A

Caption: Semi-synthesis workflow for this compound.

Troubleshooting Table: Semi-Synthesis

Problem Potential Cause Recommended Solution
Step 1: Oxidation - Low yield of 3-carbonyl ursolic acid Incomplete oxidation of the hydroxyl group on ursolic acid.Optimize reaction conditions: ensure the correct molar ratio of the oxidizing agent, adjust the reaction temperature, and prolong the reaction time.
Degradation of the product.Monitor the reaction progress using TLC to avoid over-oxidation and degradation.
Step 2: Acetoxylation - Formation of multiple products Side reactions due to the high reactivity of lead tetraacetate.[11][12]Control the reaction temperature carefully. Use non-polar solvents to minimize side reactions. Ensure the absence of water, as lead tetraacetate is moisture-sensitive.[13]
Incomplete reaction.Ensure the lead tetraacetate is fresh and has not degraded. Use a slight excess of the reagent.
Step 3: Reduction - Low yield of this compound Incomplete reduction of the ketone or unintended side reactions. Sodium borohydride (B1222165) is a milder reducing agent and may not be fully effective if reaction conditions are not optimal.[14][15]Use a freshly opened container of sodium borohydride. Optimize the solvent system (e.g., methanol (B129727), ethanol). Control the reaction temperature, as lower temperatures can improve selectivity.
Epimerization at C-3, leading to the wrong stereoisomer.The stereoselectivity of the reduction is crucial. Ensure the reaction conditions favor the formation of the desired 3β-hydroxyl group.
Purification - Difficulty in separating this compound from unreacted intermediates Similar polarities of the desired product and byproducts.Employ gradient elution in column chromatography to improve separation. Consider using a different stationary phase. Recrystallization from a suitable solvent system can also be effective.

Detailed Protocol: Semi-synthesis of this compound from Ursolic Acid [1]

  • Oxidation of Ursolic Acid:

    • Dissolve ursolic acid in a suitable organic solvent.

    • Add an oxidizing agent (e.g., chromium trioxide in pyridine) dropwise at a controlled temperature (-5 to 5 °C).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work up the reaction mixture to isolate the 3-carbonyl ursolic acid.

  • Acetoxylation of 3-Carbonyl Ursolic Acid:

    • Dissolve the 3-carbonyl ursolic acid in a non-polar solvent like benzene.

    • Add lead tetraacetate and reflux the mixture.

    • Monitor the reaction by TLC.

    • After completion, filter and concentrate the reaction mixture to obtain 2-acetoxy-3-carbonyl ursolic acid.

  • Reduction to this compound:

    • Dissolve the 2-acetoxy-3-carbonyl ursolic acid in an alcohol solvent (e.g., ethanol).

    • Cool the solution to 0 °C and add sodium borohydride in portions.[1]

    • Stir the reaction for several hours at low temperature.

    • Acidify the reaction mixture and extract the product to obtain the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Extraction of this compound from Natural Sources

This guide addresses common challenges in extracting and purifying this compound from plant materials.

Experimental Workflow for Extraction and Purification

Plant_Material Plant Material (e.g., Prunella vulgaris) Extraction Extraction (e.g., with ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Prefiltration Prefiltration/Defatting Crude_Extract->Prefiltration Filtered_Extract Filtered Extract Prefiltration->Filtered_Extract Chromatography Column Chromatography Filtered_Extract->Chromatography Fractions Fractions Containing this compound Chromatography->Fractions Recrystallization Recrystallization Fractions->Recrystallization Pure_Pygenic_Acid_A Pure this compound Recrystallization->Pure_Pygenic_Acid_A

Caption: Extraction and purification workflow for this compound.

Troubleshooting Table: Extraction and Purification

Problem Potential Cause Recommended Solution
Low extraction efficiency Inappropriate solvent selection.Optimize the extraction solvent. A mixture of ethanol (B145695) and water is often effective for triterpenoids.[16] Consider alternative "green" solvents like deep eutectic solvents.[17][18]
Insufficient extraction time or temperature.Increase the extraction time and/or temperature, but be mindful of potential degradation of the target compound.[19] Ultrasound-assisted extraction can improve efficiency and reduce extraction time.[20]
Crude extract is difficult to handle (e.g., very viscous) High content of water-soluble impurities like sugars and gums.[21]Perform a preliminary purification step. For example, boil the plant material in water first to remove water-soluble impurities.[21][22]
Poor separation during column chromatography Co-elution of structurally similar compounds.Optimize the mobile phase gradient. A shallower gradient can improve the resolution between closely related compounds.[23] Consider using different adsorbent materials like alumina (B75360) or Sephadex.[6]
Overloading the column.Reduce the amount of crude extract loaded onto the column.[23]
Low recovery after purification Loss of product during multiple purification steps.Minimize the number of purification steps if possible. Ensure complete transfer of material between steps.
Degradation of this compound during processing.Avoid high temperatures and exposure to strong acids or bases during purification.

Detailed Protocol: Optimized Extraction of this compound [22]

  • Pre-treatment of Plant Material:

    • Dry and powder the plant leaves (e.g., loquat leaves).

    • Boil the powdered leaves in water to remove water-soluble substances.

  • Extraction:

    • Extract the solid residue with 95% aqueous methanol at an elevated temperature (e.g., 80°C).

    • Filter the extract and treat with activated carbon to remove chlorophyll.

  • Concentration and Precipitation:

    • Concentrate the filtrate under vacuum to induce precipitation of the crude triterpene acids.

    • Collect the precipitate by filtration.

  • Purification:

    • Dissolve the crude precipitate in methanol.

    • Purify using high-performance liquid chromatography (HPLC) or column chromatography.

    • Collect the fractions containing this compound, concentrate, and dry to obtain the pure product.

Biotechnological Production of Ursolic Acid (this compound Precursor)

This section focuses on troubleshooting the microbial synthesis of ursolic acid, the direct precursor to this compound.

Biosynthetic Pathway of Ursolic Acid in Engineered Yeast

Acetyl_CoA Acetyl-CoA MVA_Pathway Mevalonate (B85504) (MVA) Pathway Acetyl_CoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Squalene Squalene Squalene_Synthase->Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Oxidosqualene 2,3-Oxidosqualene Squalene_Epoxidase->Oxidosqualene alpha_Amyrin_Synthase α-Amyrin Synthase Oxidosqualene->alpha_Amyrin_Synthase alpha_Amyrin α-Amyrin alpha_Amyrin_Synthase->alpha_Amyrin CYP716A Cytochrome P450 (CYP716A) alpha_Amyrin->CYP716A Ursolic_Acid Ursolic Acid CYP716A->Ursolic_Acid

Caption: Biosynthetic pathway of ursolic acid in engineered yeast.[9]

Troubleshooting Table: Biotechnological Production of Ursolic Acid

Problem Potential Cause Recommended Solution
Low α-amyrin production Insufficient precursor supply (acetyl-CoA, FPP).Overexpress key enzymes in the mevalonate (MVA) pathway to increase the flux towards FPP.[24]
Low activity of α-amyrin synthase.Screen for and express more efficient α-amyrin synthase enzymes from different plant sources.
Accumulation of α-amyrin and low ursolic acid titer Inefficient activity of the cytochrome P450 enzyme (CYP716A) responsible for the three-step oxidation of α-amyrin.[3]Co-express the CYP716A enzyme with a suitable cytochrome P450 reductase (CPR) to enhance its activity.[4] Optimize the ratio of CYP to CPR expression.[4]
Formation of byproducts due to native yeast metabolism competing for precursors.Downregulate competing pathways, such as ergosterol (B1671047) biosynthesis, to redirect metabolic flux towards triterpenoid (B12794562) production.
Toxicity of intermediate metabolites to the host cells Accumulation of certain intermediates in the pathway can be toxic to the yeast cells.Fine-tune the expression levels of the pathway enzymes to avoid the buildup of toxic intermediates. Implement a fed-batch fermentation strategy to control substrate and intermediate concentrations.
Low product recovery from fermentation broth Inefficient extraction from yeast cells.Optimize cell lysis and extraction methods. Use a suitable organic solvent for extraction and consider techniques like supercritical fluid extraction for improved efficiency.

Quantitative Data Summary

Table 1: Comparison of this compound Production Methods

Production Method Starting Material Key Steps Typical Yield/Titer Purity Reference
Semi-synthesis Ursolic AcidOxidation, Acetoxylation, Reduction85% (for reduction step)>98%[1]
Extraction Loquat LeavesSolvent Extraction, Chromatography24.18% (in crude extract)>80%[22]
Biotechnological (Ursolic Acid) Glucose/EthanolFermentation123.27 mg/LNot specified[3]

Table 2: Optimization of Ursolic Acid Production in S. cerevisiae

Engineering Strategy Initial Titer (mg/L) Optimized Titer (mg/L) Fold Increase Reference
Optimization of amyrin oxidase and reductaseNot specified123.27 (Ursolic Acid) & 155.58 (Oleanolic Acid)4.77 & 4.95[3]
Redirecting metabolic flux (acetyl-CoA & ERG1/CrAS tuning)7.4 (Ursolic Acid) & 3.0 (Oleanolic Acid)483.4 (Ursolic Acid) & 163.8 (Oleanolic Acid)Not specified[8]

References

Addressing variability in Pygenic acid A experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pygenic acid A. Our aim is to help you address potential variability in your experimental results and ensure the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during experimentation with this compound, leading to result variability.

Q1: I am observing inconsistent anti-cancer effects of this compound between experiments. What could be the cause?

A1: Variability in the anti-cancer effects of this compound can stem from several factors:

  • Compound Quality and Handling:

    • Purity: Ensure you are using a high-purity grade of this compound. Impurities can lead to off-target effects or reduced potency.

    • Solubility: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] Ensure the compound is fully dissolved before adding it to your cell culture media. Incomplete solubilization will lead to inaccurate dosing.

    • Storage: Store the compound as recommended by the supplier to prevent degradation. Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Cell Culture Conditions:

    • Cell Line Authenticity and Passage Number: Always use authenticated cell lines and keep the passage number low. High passage numbers can lead to genetic drift and altered phenotypes, which may affect their response to treatment.

    • Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase at the time of treatment. Cell confluency can significantly impact the experimental outcome. Standardize the seeding density and treatment confluency for all experiments.

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can alter cellular responses to stimuli.

Q2: The effect of this compound on apoptosis induction is not as pronounced as expected. How can I troubleshoot this?

A2: If you are not observing the expected levels of apoptosis, consider the following:

  • Treatment Duration and Concentration: The apoptotic effect of this compound is both time- and dose-dependent. You may need to optimize the concentration and incubation time for your specific cell line. A dose-response experiment is recommended to determine the optimal concentration range. For example, in MDA-MB-231 and 4T1 breast cancer cell lines, effects on apoptosis-related proteins were observed with concentrations ranging from 0-30 µM for 24 hours.[2]

  • Apoptosis Assay Method: The choice of apoptosis detection method can influence the results. Consider using multiple assays to confirm your findings. For instance, Annexin V/PI staining can be used to detect early and late apoptosis, while a calcein-AM/PI assay can distinguish live from dead cells.[3]

  • Cellular State (Attached vs. Suspension): this compound has been shown to sensitize metastatic breast cancer cells to anoikis (a form of apoptosis induced by cell detachment).[2][4] Its effects may be more pronounced in cells cultured in suspension compared to adherent conditions.

Q3: I am having trouble reproducing the reported effects of this compound on signaling pathways like STAT3, Akt, and p38. What should I check?

A3: Inconsistent results in signaling pathway analysis can be due to:

  • Timing of Lysate Collection: The activation and inhibition of signaling pathways are often transient. It is crucial to collect cell lysates at the appropriate time points after treatment. A time-course experiment may be necessary to identify the optimal time to observe the desired changes.

  • Antibody Quality: The quality of antibodies used for western blotting is critical. Ensure your primary and secondary antibodies are validated for the specific application and target.

  • Loading Controls: Use appropriate loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

  • Phospho-Protein Analysis: When analyzing phosphorylated proteins, it is essential to use appropriate phosphatase inhibitors during lysate preparation to prevent dephosphorylation. Also, be mindful that the effects of this compound on p-Akt and p-p38 were reported to be more significant in suspended cells.[2]

Data Summary

The following tables summarize quantitative data on the effects of this compound from published studies.

Table 1: Effect of this compound on Cell Viability in Metastatic Breast Cancer Cell Lines

Cell LineTreatment ConditionConcentration (µM)Incubation Time (h)AssayResult
MDA-MB-231Attached0-2024IncuCyteDose-dependent decrease in cell proliferation
4T1Attached0-2024IncuCyteDose-dependent decrease in cell proliferation
MDA-MB-231Attached & Suspension0-5024MTSDose-dependent decrease in cell growth
4T1Attached & Suspension0-5024MTSDose-dependent decrease in cell growth

Data extracted from Lim et al., 2020.[3]

Table 2: Effect of this compound on Apoptosis in Metastatic Breast Cancer Cell Lines

Cell LineTreatment ConditionConcentration (µM)Incubation Time (h)AssayResult
MDA-MB-231Attached & Suspension0-5024Annexin-V/PIDose-dependent increase in apoptosis
4T1Attached & Suspension0-5024Annexin-V/PIDose-dependent increase in apoptosis

Data extracted from Lim et al., 2020.[3]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

1. Cell Viability Assay (MTS Assay)

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for 24 hours. Include a DMSO-only control.

  • After the incubation period, add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Seed cells and treat with this compound as described for the cell viability assay.

  • For suspension cells, collect them by centrifugation. For adherent cells, harvest them using trypsin and then collect by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

3. Western Blot Analysis

  • After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, Cleaved Caspase-3, GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathways and Workflows

Pygenic_Acid_A_Signaling_Pathway cluster_survival Survival Pathways cluster_apoptosis Apoptosis Pathway PA This compound pSTAT3 p-STAT3 PA->pSTAT3 Inhibits pAkt p-Akt PA->pAkt Inhibits pp38 p-p38 PA->pp38 Inhibits ProSurvival cIAP1, cIAP2, Survivin PA->ProSurvival Downregulates Caspase3 Caspase-3 PA->Caspase3 Activates STAT3 STAT3 STAT3->pSTAT3 Activation pSTAT3->ProSurvival Akt Akt Akt->pAkt Activation pAkt->ProSurvival p38 p38 p38->pp38 Activation pp38->ProSurvival CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Activation Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Caption: this compound inhibits survival pathways and activates apoptosis.

Experimental_Workflow start Start: Healthy Cell Culture treatment Treatment with This compound start->treatment incubation Incubation (Time & Dose Dependent) treatment->incubation data_collection Data Collection incubation->data_collection viability Cell Viability Assay (e.g., MTS) data_collection->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) data_collection->apoptosis western_blot Western Blot (Signaling Proteins) data_collection->western_blot analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western_blot->analysis

References

How to prevent degradation of Pygenic acid A in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pygenic acid A (also known as Corosolic Acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a pentacyclic triterpenoid (B12794562) carboxylic acid with the chemical formula C₃₀H₄₈O₄. It is a natural product with various reported biological activities, including anti-inflammatory and anti-cancer properties.[1] Like many complex natural products, this compound can be susceptible to degradation in solution, which can affect its potency and lead to the formation of impurities that may interfere with experimental results. Therefore, understanding and controlling its stability is crucial for accurate and reproducible research.

Q2: What are the main factors that can cause the degradation of this compound in solution?

While specific degradation kinetics for this compound are not extensively published, based on its chemical structure (an ursane-type triterpenoid with hydroxyl groups and a carboxylic acid) and general knowledge of similar compounds, the primary factors of concern are:

  • pH: Extreme pH values, particularly alkaline conditions, can promote degradation.

  • Oxidation: The presence of oxygen or other oxidizing agents can lead to the oxidation of the hydroxyl groups or the double bond in the molecular structure.

  • Light: Exposure to UV or high-intensity visible light can induce photodegradation.

  • Temperature: While generally stable at moderate temperatures, prolonged exposure to high temperatures can accelerate degradation.[2]

  • Solvent: The choice of solvent can impact both the solubility and stability of this compound.

Q3: What is the recommended solvent for dissolving and storing this compound?

This compound is poorly soluble in water but soluble in organic solvents such as ethanol, methanol, and DMSO.[3] For stock solutions, it is recommended to use a high-purity grade of an appropriate organic solvent. The choice of solvent may also depend on the specific experimental application. For long-term storage, it is advisable to store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize solvent evaporation and exposure to air and light.

Q4: Are there any known degradation products of this compound?

Specific degradation products of this compound are not well-documented in publicly available literature. However, based on its structure, potential degradation products could arise from oxidation of the hydroxyl groups to ketones, or cleavage of the ring structure under harsh conditions. A hypothetical degradation pathway is illustrated below.

Troubleshooting Guide

Issue: I am observing a loss of activity of my this compound solution over time.

Possible Cause Troubleshooting Steps
pH-induced Degradation - Ensure the pH of your final solution is near neutral if possible. - If working with buffered solutions, validate the stability of this compound in that specific buffer system. - Avoid prolonged storage in highly alkaline or acidic conditions.
Oxidative Degradation - Prepare solutions with deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). - Consider adding a suitable antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, at a low concentration (e.g., 0.01-0.1%). Compatibility of the antioxidant with your experimental system should be verified. - Store solutions in amber vials or wrapped in aluminum foil to minimize light exposure, which can catalyze oxidation.
Photodegradation - Protect solutions from light at all times by using amber vials or by wrapping containers with aluminum foil. - Minimize exposure to ambient light during experimental procedures.
Improper Storage - Store stock solutions at or below -20°C. - Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. - Ensure containers are tightly sealed to prevent solvent evaporation and exposure to moisture and air.

Issue: I see precipitates forming in my this compound solution.

Possible Cause Troubleshooting Steps
Poor Solubility - Ensure you have not exceeded the solubility limit of this compound in the chosen solvent. - Consider gentle warming or sonication to aid dissolution. - For aqueous solutions, the pH may need to be adjusted to increase solubility; however, be mindful of the potential for pH-induced degradation.
Temperature Effects - If the solution was prepared at an elevated temperature, the compound may precipitate upon cooling to room temperature or during cold storage. - If precipitates are observed after thawing a frozen stock, gently warm and vortex the solution to redissolve the compound before use.
Degradation - In some cases, degradation products may be less soluble than the parent compound, leading to precipitation. - If you suspect degradation, it is advisable to prepare a fresh solution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • High-purity solvent (e.g., DMSO, ethanol, or methanol)

    • Calibrated analytical balance

    • Volumetric flask

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the desired amount of this compound using a calibrated analytical balance.

    • Transfer the solid to a volumetric flask.

    • Add a portion of the solvent to the flask.

    • Gently vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

    • Once dissolved, add the solvent to the final volume mark.

    • Mix the solution thoroughly.

    • For storage, aliquot the stock solution into amber vials and store at -20°C or below.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Preparation of Test Solutions:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

    • Oxidative Degradation: Mix the test solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Incubate the test solution at an elevated temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the test solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 3).

Protocol 3: Analysis of this compound and its Degradation Products by HPLC

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., determined by UV scan of this compound, typically low UV).

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Inject the prepared samples from the forced degradation study.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • Calculate the percentage of degradation.

Visualizations

Hypothetical_Degradation_Pathway Pygenic_Acid_A This compound Oxidation_Product_1 Oxidized Product (Ketone formation) Pygenic_Acid_A->Oxidation_Product_1 Oxidation (e.g., O2, H2O2) Oxidation_Product_2 Oxidized Product (Epoxidation) Pygenic_Acid_A->Oxidation_Product_2 Oxidation Ring_Cleavage_Product Ring Cleavage Products Oxidation_Product_1->Ring_Cleavage_Product Harsh Conditions (e.g., strong acid/base, heat) Oxidation_Product_2->Ring_Cleavage_Product Harsh Conditions

Caption: A hypothetical degradation pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Solution Prepare this compound Solution Acid Acid Hydrolysis Prep_Solution->Acid Base Base Hydrolysis Prep_Solution->Base Oxidation Oxidation Prep_Solution->Oxidation Heat Thermal Stress Prep_Solution->Heat Light Photolysis Prep_Solution->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Guide Start Degradation Suspected? Check_Storage Solution Stored Correctly? (-20°C, dark, sealed) Start->Check_Storage Check_pH Is pH of Solution Extreme? Check_Storage->Check_pH Yes Improve_Storage Action: Improve Storage Conditions Check_Storage->Improve_Storage No Check_Light Was Solution Exposed to Light? Check_pH->Check_Light No Adjust_pH Action: Adjust pH to Neutral Check_pH->Adjust_pH Yes Check_Oxygen Was Solution Exposed to Air? Check_Light->Check_Oxygen No Protect_From_Light Action: Use Amber Vials Check_Light->Protect_From_Light Yes Solution_Stable Solution is Likely Stable Check_Oxygen->Solution_Stable No Use_Inert_Atmosphere Action: Use Deoxygenated Solvents Check_Oxygen->Use_Inert_Atmosphere Yes

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Optimizing Pygenic Acid A Treatments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times in experiments involving Pygenic acid A (PA).

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration and incubation time for this compound in cell-based assays?

A1: Based on published studies, a common starting point for this compound concentration is in the range of 0–50 µM.[1][2] For initial cytotoxicity and apoptosis assays in metastatic breast cancer cell lines such as MDA-MB-231 and 4T1, a 24-hour incubation period is frequently used.[1][2][3] However, the optimal time can vary significantly based on the cell type and the specific biological question being addressed.

Q2: How does this compound exert its effects on cancer cells?

A2: this compound, a natural compound from Prunella vulgaris, sensitizes metastatic breast cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[2][4] It achieves this through multiple mechanisms, including the downregulation of pro-survival proteins like cIAP1, cIAP2, and survivin.[1][4] Additionally, PA can induce endoplasmic reticulum (ER) stress and autophagy.[1][4]

Q3: What signaling pathways are affected by this compound treatment?

A3: this compound has been shown to modulate several key signaling pathways involved in cell survival and proliferation. It downregulates the levels of proteins associated with anoikis resistance, including p21, cyclin D1, and p-STAT3.[4] Furthermore, it activates the ER stress response, indicated by increased levels of IRE1α and p-elF2α, and influences autophagy pathways.[1][4]

Troubleshooting Guide

Issue 1: No significant effect of this compound is observed at the initial time point.

  • Possible Cause: The incubation time may be too short for the biological effect to manifest.

  • Troubleshooting Steps:

    • Extend the Incubation Time: Conduct a time-course experiment. A suggested range to start with is 6, 12, 24, 48, and 72 hours.[5]

    • Increase Concentration: The concentration of this compound may be too low. Perform a dose-response experiment with a fixed, longer incubation time (e.g., 48 hours) to determine an effective concentration range.

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities. Consider testing a cell line known to be responsive to this compound as a positive control.

Issue 2: High levels of cell death are observed even at early time points.

  • Possible Cause: The concentration of this compound may be too high, leading to rapid, non-specific cytotoxicity.

  • Troubleshooting Steps:

    • Reduce Concentration: Perform a dose-response experiment to identify a sub-lethal concentration that allows for the observation of specific mechanistic effects.

    • Shorten Incubation Time: The optimal time for the desired effect might be much shorter. Test earlier time points, such as 1, 2, 4, and 6 hours.[5]

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in experimental conditions can lead to inconsistent outcomes.

  • Troubleshooting Steps:

    • Cell Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.[5]

    • Compound Stability: Prepare fresh stock solutions of this compound regularly to avoid degradation.

    • Consistent Seeding Density: Ensure that cells are seeded at the same density for each experiment, as this can influence their growth rate and response to treatment.

Experimental Protocols & Data

Table 1: Summary of Experimental Conditions for this compound
Assay TypeCell LinesConcentration RangeIncubation Time(s)Key FindingsReference
Cell ProliferationMDA-MB-231, 4T10–20 µM24 hoursDose-dependent inhibition of proliferation.[1][2]
Cell Viability (MTS)MDA-MB-231, 4T10–50 µM24 hoursDecreased cell viability in both attached and suspended cells.[1][2]
Apoptosis (Annexin-V/PI)MDA-MB-231, 4T10–50 µM24 hoursIncreased apoptosis in a dose-dependent manner.[1][2]
Wound HealingMDA-MB-231, 4T1Not specified12 hoursInhibition of cell migration.[1]
3D Colony FormationMDA-MB-231, 4T1Not specified6 daysReduction in colony formation.[1]
Protocol 1: Time-Course Experiment for Optimizing Incubation Time

This protocol outlines a general method for determining the optimal incubation time for this compound in a cell viability assay (e.g., MTT or MTS).

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions in cell culture media to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.5%).[6]

  • Treatment: Replace the existing media with media containing different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours).

  • Assay: At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the incubation time for each concentration of this compound. The optimal incubation time will be the point that shows a robust and desired biological effect.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the optimized concentration and incubation time of this compound.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it overnight at 4°C with primary antibodies against target proteins (e.g., cIAP1, cIAP2, survivin, p-STAT3, IRE1α).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence method.[1]

Visualizations

Pygenic_Acid_A_Signaling_Pathway PA This compound ProSurvival Pro-Survival Proteins (cIAP1, cIAP2, Survivin) PA->ProSurvival AnoikisResistance Anoikis Resistance Proteins (p21, Cyclin D1, p-STAT3) PA->AnoikisResistance ER_Stress ER Stress (IRE1α, p-eIF2α) PA->ER_Stress Anoikis Anoikis Sensitization Metastasis Metastasis Anoikis->Metastasis Apoptosis Apoptosis Apoptosis->Metastasis ProSurvival->Apoptosis AnoikisResistance->Anoikis ER_Stress->Apoptosis

Caption: this compound signaling pathway.

Experimental_Workflow_Optimization cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A Seed Cells (96-well plate) B Treat with PA Concentration Gradient (e.g., 0-50 µM) A->B C Incubate for Fixed Time (e.g., 24h or 48h) B->C D Perform Viability Assay (MTS) C->D E Determine Effective Concentration (EC50) D->E G Treat with Fixed EC50 Concentration E->G Use EC50 F Seed Cells (96-well plate) F->G H Incubate for Various Durations (e.g., 6, 12, 24, 48, 72h) G->H I Perform Viability Assay (MTS) H->I J Determine Optimal Incubation Time I->J

Caption: Workflow for optimizing incubation time.

References

Best practices for working with Pygenic acid A in the lab

Author: BenchChem Technical Support Team. Date: December 2025

As "Pygenic acid A" did not yield specific results, this technical support center has been developed based on the closely related and well-documented fungal metabolite, Pyranonigrin A . This guide provides best practices, troubleshooting advice, and experimental protocols for researchers working with this compound.

This guide is designed for researchers, scientists, and drug development professionals. It provides detailed information on handling, experimental design, and troubleshooting when working with Pyranonigrin A in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve Pyranonigrin A to make a stock solution?

A1: Pyranonigrin A is an organic compound and typically requires an organic solvent for initial dissolution. Dimethyl sulfoxide (B87167) (DMSO) is highly recommended for creating a concentrated stock solution (e.g., 10-50 mM).[1] For less polar applications, ethanol (B145695) may also be a suitable solvent. Always start with a small amount of solvent and vortex thoroughly. Gentle heating or sonication can aid in complete dissolution.[1]

Q2: What is the recommended storage condition for Pyranonigrin A?

A2: For long-term stability, solid Pyranonigrin A should be stored at -20°C. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Some suppliers suggest that the solid compound can be stored at room temperature for short periods.[2] Always refer to the Certificate of Analysis provided by your supplier for specific storage recommendations.

Q3: I am using Pyranonigrin A in a cell-based assay. What is the maximum final concentration of DMSO I can use?

A3: High concentrations of DMSO can be toxic to cells. It is a standard best practice to ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% to minimize any solvent-induced artifacts or cytotoxicity.[1] This means a 1:1000 dilution of your stock solution is the maximum recommended.

Q4: Is Pyranonigrin A stable in aqueous media?

A4: Like many natural products, Pyranonigrin A may have limited stability in aqueous buffers, especially over long incubation periods or at certain pH values.[3][4] It is advisable to prepare fresh dilutions from your DMSO stock solution immediately before each experiment. If you observe precipitation when diluting into your aqueous assay buffer, consider lowering the final concentration or using a solubilizing agent if compatible with your assay.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates out of solution during experiment. The compound has poor solubility in the aqueous assay buffer.[3]Prepare fresh dilutions for immediate use. Decrease the final concentration of Pyranonigrin A. If possible, include a non-ionic detergent (e.g., Triton X-100) at a low concentration (e.g., 0.01%) in the assay buffer to prevent aggregation.[3]
Inconsistent or non-reproducible results between experiments. 1. Degradation of the compound in the stock solution due to improper storage or multiple freeze-thaw cycles.[3] 2. Variability in experimental conditions (e.g., incubation time, temperature).[5]1. Use a fresh aliquot of the stock solution for each experiment. Perform a quality control check on your stock using HPLC or LC-MS if possible. 2. Ensure all experimental parameters are kept consistent. Run positive and negative controls in every assay.
No biological activity observed at expected concentrations. 1. The compound has degraded and is no longer active.[3] 2. The chosen assay is not suitable for the compound's mechanism of action.[3] 3. The compound requires metabolic activation which is not occurring in an in vitro assay.1. Test a fresh sample of the compound. Review storage and handling procedures.[3] 2. Screen the compound in a broader, phenotype-based assay before moving to highly specific target-based assays.[3] 3. Consider using a cell line with appropriate metabolic activity or including a metabolic activation system (e.g., S9 fraction) if relevant.
High background signal or assay interference. The compound itself may be fluorescent or colored, interfering with absorbance or fluorescence-based readouts.Run a control experiment with the compound in the assay medium without cells or other reagents to measure its intrinsic signal. If interference is confirmed, consider using an alternative detection method (e.g., luminescence instead of fluorescence).[3]

Data Presentation: Biological Activity of Pyranonigrins

The following table summarizes key quantitative data for Pyranonigrin A and a related analogue, Pyranonigrin L.

CompoundAssay TypeOrganism / TargetActivity MetricResult
Pyranonigrin A AntimicrobialStaphylococcus aureusMIC0.5 µg/mL[6]
Pyranonigrin A AntimicrobialVibrio harveyiMIC0.5 µg/mL[6]
Pyranonigrin A AntimicrobialColletotrichum gloeosprioidesMIC0.5 µg/mL[6]
Pyranonigrin L AntioxidantDPPH Radical ScavengingEC₅₀553 µM[7][8]

MIC = Minimum Inhibitory Concentration; EC₅₀ = Half-maximal Effective Concentration.

Experimental Protocols & Visualizations

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a method to assess the antioxidant potential of Pyranonigrin A. The compound's ability to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical is measured spectrophotometrically.[9]

Materials:

  • Pyranonigrin A

  • DMSO (Spectrophotometric grade)

  • DPPH (1,1-diphenyl-2-picrylhydrazyl)

  • Methanol (B129727) (Spectrophotometric grade)

  • Ascorbic acid (Positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Pyranonigrin A in DMSO.

    • Prepare a 10 mM stock solution of ascorbic acid in water or DMSO.

  • Serial Dilutions: Perform serial dilutions of the Pyranonigrin A and ascorbic acid stock solutions in methanol to create a range of test concentrations (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, etc.).

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the 0.1 mM DPPH solution to each well.

    • Add 100 µL of each dilution of Pyranonigrin A, ascorbic acid, or methanol (as a negative control) to the corresponding wells.

    • The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis: Plot the % Inhibition against the log of the concentration for Pyranonigrin A and ascorbic acid. Use non-linear regression to determine the EC₅₀ value for each.

Diagram: General Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a natural product like Pyranonigrin A.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (in DMSO) serial_dil Perform Serial Dilutions prep_stock->serial_dil add_compound Add Compound Dilutions serial_dil->add_compound add_reagents Add Reagents to Plate (e.g., Cells, DPPH) add_reagents->add_compound incubate Incubate add_compound->incubate read_plate Measure Signal (e.g., Absorbance) incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50/EC50 calc_inhibition->det_ic50

General workflow for in vitro bioassays.
Diagram: Hypothetical Signaling Pathway

Pyranonigrin A is known to have antioxidant and cytotoxic properties. While its precise mechanism of action is still under investigation, a plausible hypothesis is that it induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of stress-related signaling cascades like the JNK pathway. Note that related compounds have been suggested to inhibit the STAT3 pathway.[10]

G PNA Pyranonigrin A ROS Cellular Stress (e.g., ROS Production) PNA->ROS induces JNK JNK Pathway Activation ROS->JNK activates Mito Mitochondrial Dysfunction ROS->Mito causes AP1 c-Jun/AP-1 Activation JNK->AP1 activates Apoptosis Apoptosis AP1->Apoptosis promotes Casp9 Caspase-9 Activation Mito->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Casp3->Apoptosis executes

References

Managing confounding variables in Pygenic acid A research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pygenic Acid A Research

Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on managing confounding variables during experiments with the novel MEK inhibitor, this compound. The following questions and answers address common issues, provide detailed protocols, and offer troubleshooting advice to ensure the generation of robust and reproducible data.

Section 1: Frequently Asked Questions & Troubleshooting

This section addresses common challenges and sources of variability in cell-based assays involving this compound.

Q1: We are observing significant variability in the IC50 value of this compound between experimental replicates. What are the potential causes and solutions?

A1: Inconsistent IC50 values are a frequent issue in cell-based assays and can stem from several confounding variables. A systematic approach is needed to identify the source of the variability.

Troubleshooting Guide:

  • Cell-Related Variables:

    • Cell Passage Number: Cells can undergo genetic and phenotypic drift over extended passaging.[1] Always use cells within a consistent, low-passage range (e.g., passages 5-15) and record the passage number for every experiment.

    • Cell Health and Viability: Only use healthy, viable cells for your assays.[1] Ensure cells are in the logarithmic growth phase and have not become over-confluent.[2]

    • Seeding Density: Inconsistent initial cell numbers will lead to variable results. Optimize and maintain a consistent cell seeding density for all experiments.[1]

  • Reagent and Compound Variables:

    • Batch-to-Batch Variability: If using different lots of this compound, perform a bridging study to confirm consistent potency.

    • Serum Variability: Fetal Bovine Serum (FBS) is a major source of variability as it contains growth factors that can activate the MAPK/ERK pathway. Purchase FBS in large batches and pre-test each new lot. Consider using serum-starvation protocols or serum-free media to reduce this confounder.

    • Compound Stability: Ensure this compound is properly stored and that stock solutions are not subjected to repeated freeze-thaw cycles.

  • Assay Protocol Variables:

    • Incubation Times: Adhere strictly to optimized incubation times for cell treatment and assay development.

    • Evaporation: "Edge effects" in multi-well plates can concentrate the compound in outer wells. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[3]

Q2: How can we confirm that the observed cellular effects are due to the inhibition of MEK by this compound and not due to off-target effects?

A2: Distinguishing on-target from off-target effects is critical for validating your results.[4][5] A multi-pronged approach is recommended.

Troubleshooting Guide:

  • Use Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control.[5] This helps ensure the observed phenotype is not due to the chemical scaffold itself.

  • Orthogonal Approaches:

    • Genetic Knockdown: Use siRNA or CRISPR-Cas9 to knock down MEK1/2.[5] If the phenotype of MEK knockdown cells is similar to that of this compound treatment, it strengthens the evidence for on-target activity.

    • Use Alternative Inhibitors: Confirm the phenotype with other known, structurally distinct MEK inhibitors.[4]

  • Rescue Experiments: If this compound inhibits a kinase, you can sometimes "rescue" the phenotype by introducing a downstream, constitutively active component of the pathway. For MEK inhibition, expressing a constitutively active ERK mutant might rescue the effect.

  • Dose-Response Analysis: Off-target effects often occur at higher concentrations.[5] Use the lowest effective concentration of this compound that shows a robust on-target effect.

  • Direct Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly measure whether this compound is binding to MEK in intact cells.[5]

Q3: Our Western blots for phosphorylated ERK (p-ERK) are inconsistent, showing weak signals or high background. How can we improve our results?

A3: Western blotting is a semi-quantitative technique prone to variability. Optimization at each step is key to achieving reproducible results.[6][7]

Troubleshooting Guide:

  • Weak or No Signal:

    • Protein Transfer: Confirm successful protein transfer from the gel to the membrane by staining with Ponceau S before blocking.[8]

    • Antibody Concentration: The primary antibody concentration may be too low. Perform a titration to find the optimal dilution. Ensure the antibody has not expired and was stored correctly.[9]

    • Insufficient Protein Load: Increase the amount of total protein loaded onto the gel, especially if the target is low in abundance.[9]

    • Sample Preparation: Prevent protein degradation by using fresh protease and phosphatase inhibitors in your lysis buffer and keeping samples on ice.[10]

  • High Background:

    • Blocking: Optimize blocking conditions. Try switching from non-fat milk to Bovine Serum Albumin (BSA) or vice versa, as some antibodies have preferences.[7] Ensure blocking is performed for at least 1 hour at room temperature.[9]

    • Washing Steps: Increase the number and duration of washes with a buffer containing a detergent like Tween-20 to remove non-specifically bound antibodies.[8][10]

    • Antibody Concentration: Excessive primary or secondary antibody concentrations are a common cause of high background.[7][8]

Section 2: Key Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK1/2 (p-ERK) Inhibition

Objective: To quantify the inhibition of MEK activity by this compound by measuring the phosphorylation of its direct downstream target, ERK.

Methodology:

  • Cell Seeding: Plate cells (e.g., A549) in 6-well plates at a pre-optimized density to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional but Recommended): To reduce baseline pathway activation, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours before treatment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate low-serum or serum-free medium.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known MEK inhibitor).

    • Aspirate the starvation medium and add the compound-containing medium to the cells. Incubate for the desired time (e.g., 1-2 hours).

  • Stimulation: To induce a strong, synchronous signal, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes before lysis.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and heat at 70°C for 10 minutes.[9]

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate with primary antibody against p-ERK1/2 (e.g., Rabbit anti-p-ERK T202/Y204) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK or a housekeeping protein like GAPDH.

Section 3: Data Presentation

Clear data presentation is essential for identifying trends and sources of variability.

Table 1: Effect of Cell Passage Number on this compound IC50

Cell LinePassage NumberThis compound IC50 (nM)Standard Deviation (nM)
HT-29515.21.8
HT-291016.52.1
HT-292028.95.4
HT-293045.19.7

This table illustrates how increasing cell passage number can be a confounding variable, leading to a rightward shift and increased variability in the measured IC50 value.

Table 2: Off-Target Kinase Profiling of this compound

Kinase Target% Inhibition at 1 µMIC50 (nM)
MEK1 (On-Target) 98% 12
MEK2 (On-Target) 95% 18
EGFR5%>10,000
PI3Kα8%>10,000
CDK245%850
DYRK1A62%430

This table summarizes data from a kinase screening panel, helping to identify potential off-target activities that might confound experimental results, especially at higher concentrations.[11]

Section 4: Visual Guides

Diagram 1: MAPK/ERK Signaling Pathway

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Survival) Transcription->Response Regulates Inhibitor This compound Inhibitor->MEK Inhibits

Caption: The MAPK/ERK pathway showing the inhibitory action of this compound on MEK1/2.

Diagram 2: Troubleshooting Workflow for Inconsistent IC50 Values

Troubleshooting_Workflow Start Inconsistent IC50 Results Observed CheckCells Step 1: Review Cell Handling Procedures Start->CheckCells Q_Passage Is passage number consistent and low? CheckCells->Q_Passage A_Passage Action: Standardize passage number (e.g., <15) Q_Passage->A_Passage No Q_Density Is seeding density consistent? Q_Passage->Q_Density Yes A_Passage->Q_Density A_Density Action: Optimize and standardize seeding density Q_Density->A_Density No CheckReagents Step 2: Verify Reagents and Compound Q_Density->CheckReagents Yes A_Density->CheckReagents Q_Serum Is the same lot of serum being used? CheckReagents->Q_Serum A_Serum Action: Lot-test serum or use serum-free media Q_Serum->A_Serum No Q_Compound Is the compound stock fresh and properly stored? Q_Serum->Q_Compound Yes A_Serum->Q_Compound A_Compound Action: Prepare fresh dilutions for each experiment Q_Compound->A_Compound No CheckProtocol Step 3: Examine Assay Protocol Q_Compound->CheckProtocol Yes A_Compound->CheckProtocol Q_Edge Are you mitigating 'edge effects'? CheckProtocol->Q_Edge A_Edge Action: Fill outer wells with PBS/media only Q_Edge->A_Edge No End Re-run Experiment and Analyze Results Q_Edge->End Yes A_Edge->End

Caption: A decision tree for systematically troubleshooting sources of IC50 variability.

Diagram 3: Logic for On-Target vs. Off-Target Validation

Validation_Logic Start Phenotype Observed with This compound Question Is the effect on-target? Start->Question Genetic Genetic Validation (e.g., MEK siRNA) Question->Genetic Pharmacologic Pharmacologic Validation (Structurally different MEK inhibitor) Question->Pharmacologic Control Negative Control (Inactive analog of this compound) Question->Control Result_Genetic Does MEK siRNA phenocopy the effect? Genetic->Result_Genetic Result_Pharm Does another MEK inhibitor cause the same effect? Pharmacologic->Result_Pharm Result_Control Does the inactive analog show no effect? Control->Result_Control Conclusion_On High Confidence in On-Target Effect Result_Genetic->Conclusion_On Yes Conclusion_Off Suspect Off-Target Effect. Investigate further. Result_Genetic->Conclusion_Off No Result_Pharm->Conclusion_On Yes Result_Pharm->Conclusion_Off No Result_Control->Conclusion_On Yes Result_Control->Conclusion_Off No

Caption: A logical framework for designing experiments to validate on-target effects.

References

Technical Support Center: Optimizing Pygenic Acid A Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pygenic acid A (PA) in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in animal models?

This compound (PA), also known as corosolic acid or 3-epicorosolic acid, is a natural pentacyclic triterpenoid (B12794562) compound extracted from plants like Prunella vulgaris.[1][2] In animal models, PA is primarily investigated for its anti-cancer properties, particularly its ability to sensitize metastatic cancer cells to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix) and inhibit metastasis.[1][2][3] It has also been suggested to have potential therapeutic effects in diabetes and inflammatory diseases, though in vivo studies in these areas are less documented.[1][2]

Q2: What are the known signaling pathways affected by this compound?

This compound has been shown to modulate several key signaling pathways involved in cancer progression. In metastatic breast cancer cell lines (MDA-MB-231 and 4T1), PA has been observed to:

  • Downregulate pro-survival proteins: This includes the decreased expression of cIAP1, cIAP2, and survivin, leading to apoptosis.[1][3]

  • Inhibit anoikis resistance pathways: PA reduces the levels of proteins associated with resistance to anoikis, such as p21, cyclin D1, and phosphorylated STAT3 (p-STAT3).[1][3]

  • Modulate the Akt and p38 signaling pathways: PA has been shown to decrease the phosphorylation of Akt and p38, particularly in suspended cells.[2]

  • Induce Endoplasmic Reticulum (ER) Stress and Autophagy: PA can activate ER stress, as indicated by increased levels of IRE1α and p-elF2α.[1] It also appears to affect autophagy, leading to an accumulation of p62, which may suggest a defect in autophagy flux.[1][3]

Q3: What are the main challenges in delivering this compound in animal models?

The primary challenge in the in vivo delivery of this compound is its poor aqueous solubility, a common issue for many triterpenoids. This can lead to low bioavailability, making it difficult to achieve therapeutic concentrations at the target site. Consequently, researchers may observe inconsistent results or a lack of efficacy in animal models.

Troubleshooting Guide

Issue 1: Poor or inconsistent efficacy of this compound in my animal model.

  • Possible Cause 1: Suboptimal Formulation and Low Bioavailability.

    • Solution: Due to its hydrophobic nature, PA requires a suitable vehicle for in vivo administration to ensure adequate dissolution and absorption. Standard aqueous vehicles are generally not suitable. Consider the following formulation strategies:

      • Co-solvents: A mixture of solvents can be used to dissolve PA. For a similar compound, jacaric acid, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for oral gavage.[4] Another option is warming corn oil to 37°C to reduce viscosity and aid dissolution.[4]

      • Lipid-based formulations: Encapsulating PA in lipid-based carriers such as nanoparticles or emulsions can improve its solubility and bioavailability.

      • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules like PA, thereby increasing their aqueous solubility.

  • Possible Cause 2: Inadequate Dose.

    • Solution: The optimal dose of PA can vary depending on the animal model, tumor type, and administration route. In a lung metastasis mouse model using 4T1 cells, the cells were pre-treated with PA before injection, but a specific in vivo dosage regimen for systemic administration was not detailed in the available literature.[2] It is recommended to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental setup.

Issue 2: I am observing signs of toxicity in my animal model.

  • Possible Cause 1: Vehicle Toxicity.

    • Solution: Some organic solvents, such as DMSO, can be toxic at high concentrations. When using a co-solvent system, ensure that the concentration of each component is within the generally accepted safe limits for the chosen animal model and administration route. It is crucial to include a vehicle-only control group in your experiment to distinguish between the effects of the vehicle and PA.

  • Possible Cause 2: High Dose of this compound.

    • Solution: While one study mentions that corosolic acid (a synonym for PA) does not induce mouse toxicity or organ damage at the tested concentrations, this may not hold true for all doses and models.[2] If you observe signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur), it is advisable to reduce the dose. A Maximum Tolerated Dose (MTD) study can be conducted to determine the highest dose that does not cause unacceptable side effects.

Issue 3: I am having difficulty preparing a stable formulation of this compound.

  • Possible Cause: Precipitation of the compound.

    • Solution: When preparing a formulation, especially a suspension or emulsion, ensure thorough mixing. For oil-based vehicles, gentle warming can aid dissolution.[4] For co-solvent systems, dissolve the PA in the organic solvent (e.g., DMSO) first before gradually adding the other components.[4] Sonication can also be used to create a more uniform suspension.[4] It is important to visually inspect the formulation for any precipitation before each administration and to ensure consistent re-suspension if using a suspension.

Quantitative Data Summary

ParameterValueCell Line(s)Notes
In Vitro Concentration Range 0 - 50 µMMDA-MB-231, 4T1Effective concentrations for inducing cell death and sensitizing to anoikis.[2][5]
In Vitro Pre-treatment (for in vivo study) Not specified4T1Cells were pre-treated with PA for 4 hours before tail vein injection in mice.[2]
Toxicity in Normal Cells No significant effect on viability up to 40 µMMCF-10A (human normal breast epithelial)Indicates potential for selective cytotoxicity against cancer cells.[1]

Experimental Protocols

Protocol 1: In Vitro Anoikis Assay

This protocol is adapted from studies on metastatic breast cancer cell lines.[2]

  • Cell Culture: Culture MDA-MB-231 or 4T1 cells in appropriate media.

  • Suspension Culture: To induce anoikis, culture cells in ultra-low attachment plates.

  • Treatment: Treat both adherent and suspended cells with varying concentrations of this compound (e.g., 0-50 µM) or vehicle control for 24 hours.

  • Assessment of Cell Viability:

    • MTS Assay: To measure cell proliferation.

    • Annexin-V/PI Staining: To quantify apoptosis.

    • Calcein-AM/PI Staining: For live/dead cell imaging.

Protocol 2: General Procedure for In Vivo Administration (Adapted from similar compounds)

This is a general guideline for oral gavage, which should be optimized for this compound.

  • Formulation Preparation (Example with co-solvents):

    • Dissolve the required amount of this compound in DMSO.

    • Add PEG300 and Tween-80 and mix thoroughly.

    • Add saline to the final volume and vortex to create a stable emulsion.[4]

    • Alternative: Dissolve this compound in warmed corn oil (37°C).[4]

  • Animal Handling and Dosing:

    • Weigh each animal to determine the correct dosing volume.

    • Administer the formulation via oral gavage using an appropriate gauge needle.

    • Monitor the animal for any signs of distress post-administration.

    • The control group should receive the vehicle only.

  • Monitoring:

    • Monitor animal health, body weight, and tumor growth (if applicable) throughout the study.

Visualizations

Signaling Pathways

Pygenic_Acid_A_Signaling cluster_anoikis Anoikis Resistance cluster_survival Pro-Survival cluster_stress Cellular Stress cluster_apoptosis Apoptosis p21 p21 Apoptosis_node Apoptosis CyclinD1 Cyclin D1 pSTAT3 p-STAT3 cIAP1_2 cIAP1/2 Survivin Survivin pAkt p-Akt ER_Stress ER Stress (IRE1α, p-elF2α) ER_Stress->Apoptosis_node Autophagy Autophagy Autophagy->Apoptosis_node PA This compound PA->p21 PA->CyclinD1 PA->pSTAT3 PA->cIAP1_2 PA->Survivin PA->pAkt PA->ER_Stress PA->Autophagy Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Dosing cluster_eval Evaluation Formulation 1. This compound Formulation (e.g., Co-solvents, Lipids) Animal_Model 2. Animal Model Selection (e.g., Xenograft, Syngeneic) Formulation->Animal_Model Dose_Finding 3. Dose-Response Study (Determine optimal dose) Animal_Model->Dose_Finding Administration 4. In Vivo Administration (e.g., Oral Gavage, IP) Dose_Finding->Administration Monitoring 5. Monitor Animal Health & Tumor Growth Administration->Monitoring Endpoint 6. Endpoint Analysis (e.g., Tumor weight, Metastasis) Monitoring->Endpoint

References

Validation & Comparative

Cross-Validation of Pygenic Acid A's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pygenic acid A, also known as Corosolic acid, is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered significant interest for its anti-cancer properties.[1][2][3] This guide provides a comparative analysis of this compound's effects across various cancer cell lines, drawing from multiple studies to offer a cross-validation of its therapeutic potential. The data presented herein summarizes its impact on cell viability, apoptosis, and key signaling pathways, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Comparative Efficacy of this compound

The following tables summarize the quantitative effects of this compound on different cancer cell lines, providing a basis for comparing its potency and mechanisms of action.

Table 1: Effects of this compound on Cancer Cell Viability
Cell LineCancer TypeAssayConcentration (µM)Incubation Time (h)% Inhibition / IC50Reference
MDA-MB-231 Triple-Negative Breast CancerIncuCyte™0-2024Dose-dependent decrease[4]
4T1 Mouse Metastatic Breast CancerIncuCyte™0-2024Dose-dependent decrease[4]
HCT116 Colon CancerMTT24 (IC50)2450%[5]
MG-63 OsteosarcomaMTT20, 30, 4024Significant inhibition[5]
MG-63 OsteosarcomaMTT3512Significant inhibition[5]
A549 Lung CancerMTT10-406-48Dose and time-dependent[5]
SNU-601 Gastric CancerNot Specified16.9 (IC50)Not Specified50%[5]
Y-79 RetinoblastomaNot Specified4.15 (IC50)2450%[5]
Table 2: Apoptotic Effects of this compound
Cell LineCancer TypeMethodKey FindingsReference
MDA-MB-231 Triple-Negative Breast CancerAnnexin-V/PI StainingInduction of apoptosis[6]
4T1 Mouse Metastatic Breast CancerAnnexin-V/PI StainingInduction of apoptosis[6]
HCT116 Colon CancerHoechst 33342, Annexin VChromatin condensation, PS externalization[1]
MG-63 OsteosarcomaAnnexin V/PI, DNA LadderInduction of apoptosis[2][7]
A549 Lung CancerNot SpecifiedSub-G1 cell cycle arrest, apoptosis[5]
Table 3: Molecular Mechanisms of this compound Across Cell Lines
Cell LineCancer TypeAffected Pathway/ProteinEffectReference
MDA-MB-231, 4T1 Breast CancercIAP1, cIAP2, SurvivinDownregulation[8]
MDA-MB-231, 4T1 Breast Cancerp21, Cyclin D1, p-STAT3, HO-1Downregulation[8]
MDA-MB-231, 4T1 Breast CancerIRE1α, p-eIF2α, LC3B I/IIUpregulation (ER Stress & Autophagy)[8]
HCT116 Colon CancerCaspase-8, -9, -3Activation[1]
HCT116 Colon CancerBax, Fas, FasLUpregulation[1]
HCT116 Colon CancerBcl-2, SurvivinDownregulation[1]
HCT116 Colon Cancerβ-cateninPromotes degradation[9]
MG-63 OsteosarcomaCaspase-3, -9Activation[5][7]
MG-63 OsteosarcomaMitochondrial Membrane PotentialLoss[2]
Saos2, HSOS-1, LM8 OsteosarcomaSTAT3Inhibition of activation[5]
U373, T98G GlioblastomaSTAT3, NF-κBInhibition of activation[5][10]
SNU-601 Gastric CancerAMPK-mTORInhibition[5]
Y-79 RetinoblastomaMELK, FoxM1Inhibition[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HCT116, MG-63) in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of this compound

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis & Interpretation cell_lines Cancer Cell Lines (e.g., MDA-MB-231, HCT116, MG-63) treatment This compound Treatment (Dose & Time Variation) cell_lines->treatment viability Cell Viability (MTT, IncuCyte) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis migration Cell Migration/ Invasion Assays treatment->migration western_blot Western Blot (Protein Expression) treatment->western_blot qpcr qRT-PCR (Gene Expression) treatment->qpcr data Quantitative Analysis (IC50, % Apoptosis) viability->data apoptosis->data pathway Pathway Analysis western_blot->pathway qpcr->pathway data->pathway

Caption: General experimental workflow for evaluating this compound's effects.

pygenic_acid_a_pathway cluster_pro_survival Pro-Survival Pathways cluster_pro_apoptosis Pro-Apoptotic Pathways cluster_cellular_effects Cellular Effects Pygenic_Acid_A This compound STAT3 p-STAT3 Pygenic_Acid_A->STAT3 Akt p-Akt Pygenic_Acid_A->Akt NFkB NF-κB Pygenic_Acid_A->NFkB cIAP cIAP1/2 Pygenic_Acid_A->cIAP Survivin Survivin Pygenic_Acid_A->Survivin Bcl2 Bcl-2 Pygenic_Acid_A->Bcl2 ER_Stress ER Stress (IRE1α, p-eIF2α) Pygenic_Acid_A->ER_Stress Bax Bax Pygenic_Acid_A->Bax Fas_FasL Fas/FasL Pygenic_Acid_A->Fas_FasL Proliferation Decreased Proliferation STAT3->Proliferation Akt->Proliferation NFkB->Proliferation Apoptosis Apoptosis cIAP->Apoptosis Survivin->Apoptosis Bcl2->Apoptosis Caspases Caspase-9, -8, -3 ER_Stress->Caspases Caspases->Apoptosis Bax->Caspases Fas_FasL->Caspases Metastasis Decreased Metastasis

Caption: Signaling pathways modulated by this compound in cancer cells.

Conclusion

The cross-validation of this compound's effects across breast, colon, osteosarcoma, and other cancer cell lines reveals a consistent pattern of anti-proliferative and pro-apoptotic activity. While the specific molecular players may vary slightly between cell types, common mechanisms include the downregulation of key survival proteins like STAT3, Akt, and Bcl-2 family members, and the activation of apoptotic cascades involving caspases. The induction of ER stress also appears to be a significant contributor to its cytotoxic effects. This comparative guide underscores the potential of this compound as a broad-spectrum anti-cancer agent and provides a foundational resource for further research and development in oncology.

References

A Comparative Guide to Pygenic Acid A and Other Natural Compounds in Downregulating Pro-Survival Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pygenic acid A against other natural compounds, namely Ursolic Acid and Apigenin, as well as the synthetic Bcl-2 inhibitor ABT-737, in their roles of downregulating pro-survival proteins to induce apoptosis in cancer cells. This document is intended to be a valuable resource for researchers and professionals in the field of oncology and drug discovery, offering a concise yet comprehensive overview of the current experimental evidence.

Executive Summary

This compound, a natural compound derived from Prunella vulgaris, has demonstrated significant potential in cancer therapy through its ability to downregulate key pro-survival proteins, thereby sensitizing cancer cells to apoptosis.[1][2] This guide compares the efficacy and mechanisms of this compound with two other well-studied natural compounds, Ursolic Acid and Apigenin, and the synthetic Bcl-2 inhibitor ABT-737. The comparative analysis focuses on their impact on pro-survival protein expression, cell viability, and the underlying signaling pathways. The experimental data presented herein is collated from various preclinical studies to provide a comprehensive overview for future research and development.

Comparative Performance Data

The following tables summarize the quantitative data on the effects of this compound and its alternatives on cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: IC50 Values for Cell Viability in Breast Cancer Cell Lines
CompoundCell LineIC50 ValueReference
This compoundMDA-MB-231~15 µM (24h)[1]
This compound4T1~10 µM (24h)[1]
Ursolic AcidMCF-753 µM (24h)[3]
Ursolic AcidMDA-MB-231Not specified
ApigeninMDA-MB-45359.44 µM (24h)[4]
ABT-737MCF-7~1 µM (with radiation)[5]
Table 2: Downregulation of Pro-Survival Proteins
CompoundTarget ProteinsCell LineMethodOutcomeReference
This compound cIAP1, cIAP2, SurvivinMDA-MB-231, 4T1Western BlotSignificant decrease in protein levels[1][2]
Ursolic Acid Bcl-2MCF-7, B16F-10Western BlotDownregulation of Bcl-2 expression[3][6]
Apigenin XIAP, c-IAP1, c-IAP2, Survivin, Bcl-2PC-3, DU145Western BlotDose-dependent suppression of protein levels[7][8]
ABT-737 Bcl-2, Bcl-xL, Bcl-wVariousN/ADirect inhibition of protein function[5]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and the comparative compounds.

This compound Signaling Pathway

Pygenic_Acid_A_Pathway cluster_0 This compound cluster_1 Cellular Processes Pygenic_Acid_A This compound ER_Stress ER Stress (IRE1α, p-eIF2α ↑) Pygenic_Acid_A->ER_Stress Autophagy Autophagy (LC3B-II ↑, p62 ↑) Pygenic_Acid_A->Autophagy STAT3 STAT3 (p-STAT3 ↓) Pygenic_Acid_A->STAT3 Apoptosis Apoptosis (Caspase-3 activation) ER_Stress->Apoptosis pro-apoptotic signaling Autophagy->Apoptosis defective flux Pro_Survival Pro-survival Proteins (cIAP1, cIAP2, Survivin ↓) STAT3->Pro_Survival transcription STAT3->Apoptosis inhibition Pro_Survival->Apoptosis inhibition

Caption: this compound induces apoptosis through multiple pathways.

Comparative Signaling Pathways of Natural Compounds

Comparative_Pathways cluster_UA Ursolic Acid cluster_Api Apigenin Ursolic_Acid Ursolic Acid Bcl2_UA Bcl-2 ↓ Ursolic_Acid->Bcl2_UA Apoptosis_UA Apoptosis Bcl2_UA->Apoptosis_UA Apigenin Apigenin IAPs_Api XIAP, c-IAPs, Survivin ↓ Apigenin->IAPs_Api Bcl2_Api Bcl-2 ↓ Apigenin->Bcl2_Api Apoptosis_Api Apoptosis IAPs_Api->Apoptosis_Api Bcl2_Api->Apoptosis_Api Bcl2_Family_Interaction cluster_pro_survival Pro-survival cluster_pro_apoptotic Pro-apoptotic cluster_inhibitor Inhibitor Bcl2 Bcl-2 Bax Bax Bcl2->Bax Bcl_xL Bcl-xL Bak Bak Bcl_xL->Bak Apoptosis Apoptosis Bax->Apoptosis Bak->Apoptosis ABT737 ABT-737 ABT737->Bcl2 ABT737->Bcl_xL

References

A Comparative Analysis of Pygenic Acid A and Pygenic Acid B for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Two Triterpenoids with Distinct Therapeutic Potential

Pygenic acids, a class of pentacyclic triterpenoids, have garnered interest in the scientific community for their diverse biological activities. This guide provides a comparative analysis of two prominent members, Pygenic acid A and Pygenic acid B, to assist researchers, scientists, and drug development professionals in understanding their respective therapeutic potentials. While both share a common structural backbone, their distinct functional groups lead to significantly different biological effects, with this compound showing promise in oncology and Pygenic acid B demonstrating antifungal and antioxidant properties.

Chemical and Physical Properties

A fundamental comparison of this compound and Pygenic acid B begins with their chemical and physical characteristics. These properties are crucial for understanding their solubility, stability, and suitability for various experimental and formulation contexts.

PropertyThis compoundPygenic acid B
Molecular Formula C₃₀H₄₈O₄[1]C₃₀H₄₈O₅[2]
Molecular Weight 472.7 g/mol [1]488.7 g/mol [2]
IUPAC Name (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid(4aS,6aS,6bR,9S,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid[2]
Source Prunella vulgaris[3][4]Glochidion obliquum[5][6]

Biological Activity and Mechanism of Action

The primary distinction between this compound and Pygenic acid B lies in their biological activities. This compound has been identified as a potent anti-cancer agent, while Pygenic acid B exhibits antifungal and antioxidant properties.

This compound: A Promising Candidate in Oncology

This compound has demonstrated significant potential in the field of oncology, particularly in the context of metastatic breast cancer.[3][7] It functions by inducing apoptosis and, more importantly, sensitizing metastatic cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[7] This is a critical mechanism in preventing metastasis.

The mechanism of action for this compound's anti-cancer effects involves several signaling pathways:

  • Downregulation of Pro-Survival Proteins: It decreases the expression of key survival proteins such as cIAP1, cIAP2, and survivin.[7]

  • Inhibition of Key Signaling Pathways: this compound inhibits the phosphorylation of STAT3, Akt, and p38, which are crucial for cancer cell survival and proliferation.

  • Induction of Cellular Stress: The compound activates endoplasmic reticulum (ER) stress and autophagy, further contributing to cell death.[7]

Pygenic_Acid_A_Pathway cluster_Cell Metastatic Breast Cancer Cell PygenicA This compound cIAP1 cIAP1 PygenicA->cIAP1 cIAP2 cIAP2 PygenicA->cIAP2 Survivin Survivin PygenicA->Survivin pSTAT3 p-STAT3 PygenicA->pSTAT3 pAkt p-Akt PygenicA->pAkt pp38 p-p38 PygenicA->pp38 ER_Stress ER Stress PygenicA->ER_Stress Autophagy Autophagy PygenicA->Autophagy Anoikis Anoikis Sensitization cIAP1->Anoikis cIAP2->Anoikis Survivin->Anoikis pSTAT3->Anoikis pAkt->Anoikis pp38->Anoikis Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy->Apoptosis Anoikis->Apoptosis

Fig. 1: Signaling pathway of this compound in metastatic breast cancer cells.
Pygenic acid B: An Antifungal and Antioxidant Agent

In contrast, Pygenic acid B has been identified as an effective antifungal agent, particularly against Colletotrichum musae, a pathogen affecting bananas.[5][6] It also exhibits peroxynitrite (ONOO⁻) scavenging activity, indicating its potential as an antioxidant to mitigate cellular damage caused by reactive nitrogen species.[5][6]

The precise molecular mechanisms underlying Pygenic acid B's antifungal and antioxidant activities are still under investigation. However, its triterpenoid (B12794562) structure likely plays a key role in disrupting fungal cell membranes and neutralizing free radicals.

Experimental Data and Protocols

A direct comparison of the efficacy of this compound and B is challenging due to the lack of head-to-head studies. However, we can summarize the available quantitative data for their respective activities.

This compound: Anti-cancer Activity

In a study on metastatic breast cancer cell lines (MDA-MB-231 and 4T1), this compound was shown to inhibit cell proliferation in a dose-dependent manner, with significant effects observed in the 0-20 µM range.[4]

Cell LineAssayConcentration RangeEffect
MDA-MB-231Cell Proliferation0-20 µMDose-dependent inhibition[4]
4T1Cell Proliferation0-20 µMDose-dependent inhibition[4]
MDA-MB-231Anoikis Sensitization0-50 µMIncreased cell death in suspension[4]
4T1Anoikis Sensitization0-50 µMIncreased cell death in suspension[4]

Experimental Protocol: Anoikis Sensitization Assay

  • Cell Culture: Metastatic breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media.

  • Plate Coating: For suspension cultures, plates are coated with poly-HEMA to prevent cell attachment.

  • Treatment: Cells are seeded in both attachment-permissive and suspension (poly-HEMA coated) plates and treated with varying concentrations of this compound (e.g., 0-50 µM) for 24 hours.

  • Cell Viability Assessment: Cell viability is assessed using an MTS assay or by staining with Calcein-AM (live cells) and Propidium Iodide (dead cells) followed by fluorescence microscopy or flow cytometry.[4]

  • Data Analysis: The percentage of dead cells in suspension cultures is compared to attached cultures to determine the anoikis-sensitizing effect.

Anoikis_Workflow start Start culture Culture Metastatic Breast Cancer Cells start->culture split Split Cells into Two Groups culture->split attached Seed on Standard Tissue Culture Plates split->attached Attached suspended Seed on Poly-HEMA Coated Plates split->suspended Suspended treat_A Treat with this compound (0-50 µM, 24h) attached->treat_A treat_S Treat with this compound (0-50 µM, 24h) suspended->treat_S assess_A Assess Cell Viability (MTS, Calcein-AM/PI) treat_A->assess_A assess_S Assess Cell Viability (MTS, Calcein-AM/PI) treat_S->assess_S compare Compare Viability of Attached vs. Suspended Cells assess_A->compare assess_S->compare end End compare->end

Fig. 2: Experimental workflow for the Anoikis Sensitization Assay.
Pygenic acid B: Antifungal and Antioxidant Activity

Quantitative data for the antifungal and peroxynitrite scavenging activities of Pygenic acid B is not as readily available in the public domain. Further studies are required to establish key metrics such as the Minimum Inhibitory Concentration (MIC) against various fungal strains and the IC₅₀ for its ONOO⁻ scavenging activity.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Fungal Culture: The target fungus (e.g., C. musae) is cultured in a suitable liquid medium.

  • Inoculum Preparation: The fungal culture is diluted to a standardized concentration.

  • Serial Dilution: Pygenic acid B is serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized fungal inoculum is added to each well.

  • Incubation: The plate is incubated under appropriate conditions for fungal growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Pygenic acid B that visibly inhibits fungal growth.

Experimental Protocol: Peroxynitrite Scavenging Assay

  • Reagent Preparation: Prepare a solution of a fluorescent probe (e.g., dihydrorhodamine 123) and a peroxynitrite donor (e.g., SIN-1).

  • Reaction Mixture: In a microplate, combine the fluorescent probe, peroxynitrite donor, and varying concentrations of Pygenic acid B.

  • Incubation: Incubate the mixture for a specific period at a controlled temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the amount of peroxynitrite.

  • Data Analysis: The reduction in fluorescence in the presence of Pygenic acid B indicates its scavenging activity. The IC₅₀ value can be calculated as the concentration of Pygenic acid B required to scavenge 50% of the peroxynitrite.

Conclusion and Future Directions

This compound and Pygenic acid B, despite their structural similarities, exhibit distinct and compelling biological activities. This compound is a promising candidate for anti-cancer drug development, with a well-defined mechanism of action in sensitizing metastatic breast cancer cells to anoikis. In contrast, Pygenic acid B shows potential as an antifungal and antioxidant agent.

For researchers and drug development professionals, the choice between these two molecules will depend on the therapeutic area of interest. Further research is warranted for both compounds. For this compound, in vivo studies and exploration of its efficacy against other types of cancers are logical next steps. For Pygenic acid B, there is a clear need for quantitative studies to determine its antifungal spectrum and potency, as well as to elucidate the precise mechanisms behind its antifungal and antioxidant effects. Direct comparative studies against existing anti-cancer and antifungal drugs would also be highly valuable in positioning these natural products in the therapeutic landscape.

References

Replicating Published Findings on Pygenic Acid A's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivity of Pygenic acid A, a natural compound with potential therapeutic applications. The data presented here is based on published findings and is intended to assist researchers in replicating and expanding upon these studies. We will delve into its effects on key signaling pathways, compare its activity with other relevant compounds, and provide detailed experimental protocols for the key assays cited.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the bioactivity of this compound and selected alternative compounds. The data is primarily focused on their effects on cancer cell viability, anoikis sensitization, and inhibition of key signaling proteins.

CompoundTarget/ActivityCell Line(s)Effective Concentration / IC50Reference(s)
This compound Inhibition of Cell ProliferationMDA-MB-231, 4T1Effective at 0-20 µM[1][2]
Sensitization to AnoikisMDA-MB-231, 4T1Effective at 0-50 µM[1][2]
Inhibition of p-STAT3 & p-AktMDA-MB-231, 4T1Effective at 0-30 µM[1][3]
Downregulation of cIAP1, cIAP2MDA-MB-231Effective at 0-30 µM[1][4]
Apigenin Anoikis SensitizationMDA-MB-231, 4T1IC50: 51.4 µM (MDA-MB-231), 41.87 µM (4T1)[5]
Avicequinone B Anoikis SensitizationH460, H292, H23 (Lung Cancer)Significant effect at 4 µM[6][7]
Piperlongumine Inhibition of Cell Proliferation (STAT3 inhibition)MDA-MB-231IC50: 4.693 µM[1]
Birinapant Inhibition of Cell Viability (cIAP inhibitor)MDA-MB-231IC50: 10 nM - 15 nM[2][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of the published findings on this compound.

Anoikis Sensitization Assay

This protocol is adapted from the methodology used to assess the ability of this compound to sensitize metastatic breast cancer cells to anoikis[1][8].

Objective: To determine the effect of a compound on inducing apoptosis in anchorage-independent conditions.

Materials:

  • Metastatic breast cancer cell lines (e.g., MDA-MB-231, 4T1)

  • Ultra-low attachment plates (e.g., Corning Costar®)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compounds) dissolved in DMSO

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Culture: Culture MDA-MB-231 or 4T1 cells in standard tissue culture flasks until they reach 70-80% confluency.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to maintain cell integrity.

  • Seeding in Suspension: Resuspend the cells in complete medium and seed them into ultra-low attachment 6-well plates at a density of 1 x 10^6 cells/well.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Staining: After incubation, harvest the cells and wash them with cold PBS. Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.

Data Analysis: The percentage of apoptotic cells is plotted against the compound concentration to determine the dose-dependent effect on anoikis sensitization.

Western Blot Analysis of Signaling Proteins (p-STAT3, p-Akt)

This protocol outlines the procedure for detecting changes in the phosphorylation status of key signaling proteins like STAT3 and Akt following treatment with this compound[1][3].

Objective: To quantify the levels of phosphorylated and total STAT3 and Akt in response to compound treatment.

Materials:

  • Cell lysates from attached or suspended cells treated with this compound

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p-STAT3, total STAT3, p-Akt, total Akt, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Western Blot Analysis of ER Stress and Autophagy Markers

This protocol is for assessing the induction of endoplasmic reticulum (ER) stress and autophagy by this compound[1][9].

Objective: To measure the expression levels of key markers of ER stress (IRE1α, p-eIF2α) and autophagy (LC3B-II, p62).

Materials:

  • Same as for the signaling protein Western blot analysis.

  • Primary antibodies: anti-IRE1α, anti-phospho-eIF2α, anti-LC3B, anti-p62.

Procedure:

  • Follow the same general procedure as the Western blot analysis for signaling proteins (steps 1-8).

  • Primary Antibody Incubation: Use primary antibodies specific for the ER stress and autophagy markers.

  • Data Analysis: Analyze the changes in the expression of IRE1α, the ratio of p-eIF2α to total eIF2α, the conversion of LC3B-I to LC3B-II, and the levels of p62 to assess the activation of ER stress and the modulation of autophagic flux.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Pygenic_Acid_A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM_Detachment ECM Detachment STAT3_Akt_Signaling STAT3 / Akt Signaling ECM_Detachment->STAT3_Akt_Signaling Activates Pygenic_Acid_A This compound Pro_Survival_Proteins Pro-Survival Proteins (cIAP1, cIAP2, Survivin) Pygenic_Acid_A->Pro_Survival_Proteins Inhibits Pygenic_Acid_A->STAT3_Akt_Signaling Inhibits ER_Stress ER Stress (IRE1α, p-eIF2α) Pygenic_Acid_A->ER_Stress Induces Autophagy Autophagy (LC3B-II) Pygenic_Acid_A->Autophagy Induces Anoikis Anoikis (Apoptosis) Pro_Survival_Proteins->Anoikis Inhibits STAT3_Akt_Signaling->Anoikis Inhibits ER_Stress->Anoikis Promotes Autophagy->Anoikis Promotes

Caption: Signaling pathway of this compound in sensitizing cancer cells to anoikis.

Anoikis_Assay_Workflow Start Start: Cancer Cells Detach Detach Cells Start->Detach Seed Seed in Ultra-Low Attachment Plates Detach->Seed Treat Treat with This compound Seed->Treat Incubate Incubate 24h Treat->Incubate Stain Stain with Annexin V/PI Incubate->Stain Analyze Flow Cytometry Analysis Stain->Analyze End End: Quantify Apoptosis Analyze->End

Caption: Experimental workflow for the anoikis sensitization assay.

Western_Blot_Workflow Start Start: Cell Lysates Quantify Protein Quantification Start->Quantify Separate SDS-PAGE Quantify->Separate Transfer Transfer to PVDF Membrane Separate->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect End End: Image & Quantify Detect->End

Caption: General experimental workflow for Western blot analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pygenic acid A's performance in modulating Endoplasmic Reticulum (ER) stress and autophagy, alongside other known modulators. The information is supported by experimental data, detailed protocols for key experiments, and visual diagrams of the involved signaling pathways and workflows.

Comparative Analysis of Compound Performance

The following tables summarize the quantitative and semi-quantitative effects of this compound and other compounds on key markers of ER stress and autophagy. The data is compiled from various studies, and direct comparison should be approached with caution due to variations in experimental conditions.

Data Presentation

Table 1: Effects of this compound on ER Stress and Autophagy Markers

Cell LineTreatmentIRE1α (fold change)p-eIF2α (fold change)LC3B-II/I ratio (fold change)p62 (fold change)Reference
MDA-MB-23130 µM PA, 24h~1.8~1.5~2.5~2.0[1]
4T130 µM PA, 24h~2.0~1.7~2.2~1.8[1]

Table 2: Effects of Alternative Compounds on ER Stress and Autophagy Markers

CompoundCell LineKey Marker(s)Observed EffectReference
Corosolic Acid PC-3p-PERK, p-eIF2α, CHOP, p-IRE1α, p-JNKIncreased expression
Ursolic Acid MCF-7p-PERK, p-eIF2α, LC3-II/I ratioIncreased expression[2]
Tunicamycin HEI-OC1LC3-II~3.5-fold increase at 24h[3][4]
Thapsigargin A549p-eIF2α, IRE1αIncreased expression at 12h[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

1. Western Blotting for ER Stress and Autophagy Markers

This protocol outlines the detection and quantification of key proteins involved in ER stress (IRE1α, p-eIF2α) and autophagy (LC3B, p62).

  • Cell Lysis:

    • Treat cells with the compound of interest at the desired concentration and duration.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel (e.g., 10% for IRE1α, p-eIF2α, p62; 15% for LC3B).

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF (Polyvinylidene fluoride) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against IRE1α, p-eIF2α, LC3B, p62, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.

2. Autophagy Flux Assay

This assay measures the dynamic process of autophagy, from autophagosome formation to lysosomal degradation, by analyzing the levels of LC3-II and p62 in the presence and absence of a lysosomal inhibitor.

  • Cell Treatment:

    • Plate cells and treat with the compound of interest.

    • For the last 2-4 hours of the treatment period, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a subset of the wells.

  • Protein Analysis:

    • Harvest the cells and perform Western blotting for LC3B and p62 as described in the protocol above.

  • Data Interpretation:

    • An increase in the LC3-II/I ratio upon treatment with the compound indicates an increase in autophagosome formation.

    • A further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to the compound alone confirms an active autophagic flux (i.e., the autophagosomes are being degraded by lysosomes).

    • A decrease in p62 levels upon compound treatment suggests its degradation via autophagy.

    • An accumulation of p62 in the presence of the lysosomal inhibitor confirms that its degradation is autophagy-dependent.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes discussed in this guide.

ER_Stress_Autophagy_Pathway ER_Stress ER Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 Autophagy_Genes Autophagy Genes (e.g., LC3, p62) ATF4->Autophagy_Genes XBP1 XBP1s IRE1a->XBP1 JNK JNK IRE1a->JNK XBP1->Autophagy_Genes ATF6->Autophagy_Genes Autophagosome Autophagosome Formation Autophagy_Genes->Autophagosome

Caption: ER Stress-Induced Autophagy Signaling Pathway.

Experimental_Workflow Start Cell Culture (e.g., MDA-MB-231) Treatment Compound Treatment (this compound or Alternatives) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Flux Autophagy Flux Assay (with/without Lysosomal Inhibitors) Treatment->Flux WB Western Blotting Lysis->WB Markers Detect ER Stress & Autophagy Markers (IRE1α, p-eIF2α, LC3-II, p62) WB->Markers Analysis Data Analysis & Quantification Markers->Analysis Flux->WB Conclusion Conclusion on Compound's Effect Analysis->Conclusion

Caption: Experimental Workflow for Evaluating Compound Effects.

Logical_Relationship PA This compound ER_Stress Induces ER Stress PA->ER_Stress Autophagy Modulates Autophagy PA->Autophagy ER_Stress->Autophagy crosstalk Cell_Death Potential for Cell Death Switch Autophagy->Cell_Death p62 accumulation

References

Pygenic Acid A: A Comparative Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pygenic acid A, also known as corosolic acid, is a naturally occurring pentacyclic triterpenoid (B12794562) found in various plants, including Prunella vulgaris and Lagerstroemia speciosa.[1] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative review of the therapeutic potential of this compound, presenting experimental data against other therapeutic alternatives and detailing the methodologies of key experiments.

Anticancer Potential

This compound has demonstrated notable cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its primary mechanism in oncology appears to be the sensitization of cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[2] This is a crucial step in preventing metastasis.[2]

Comparative Efficacy

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological process. While direct head-to-head studies are limited, a comparison of IC50 values from various studies provides an insight into the relative potency of this compound against standard chemotherapeutic agents.

Compound Cancer Cell Line IC50 (µM) Reference
This compound MDA-MB-231 (Breast)20.12
MCF7 (Breast)28.50
HCT116 (Colorectal)24[3]
SNU-601 (Gastric)16.9[3]
Huh7 (Liver)50 (cytotoxicity)[3]
Y79 (Retinoblastoma)4.15 (24h), 3.37 (48h)[3]
SKOV3 (Ovarian)Not available
Doxorubicin MDA-MB-231 (Breast)6.602 - 14.3[4][5]
MCF-7 (Breast)8.306[4]
Paclitaxel SKOV3 (Ovarian)3.234[6]
SKOV3-TR (Paclitaxel-Resistant Ovarian)2176.01[7]

Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time) and should be compared with caution.

A study on epithelial ovarian cancer cells demonstrated that while this compound alone had modest effects, it significantly enhanced the anticancer activity of paclitaxel, cisplatin, and doxorubicin.[8] This suggests a potential role for this compound as an adjuvant therapy to overcome chemoresistance.[8]

Mechanism of Action: Anticancer Effects

This compound exerts its anticancer effects through multiple signaling pathways. It has been shown to downregulate pro-survival proteins such as cIAP1, cIAP2, and survivin, leading to apoptosis.[2] Furthermore, it inhibits key signaling pathways involved in cell proliferation and survival, including STAT3, Akt, and p38 MAPK.[3] The activation of endoplasmic reticulum (ER) stress and autophagy also contributes to its cell death-inducing capabilities.[2]

Pygenic_Acid_A_Anticancer_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pygenic_Acid_A This compound Akt Akt Pygenic_Acid_A->Akt Inhibits p38_MAPK p38 MAPK Pygenic_Acid_A->p38_MAPK Inhibits STAT3 STAT3 Pygenic_Acid_A->STAT3 Inhibits Phosphorylation Pro_survival cIAP1, cIAP2, Survivin Pygenic_Acid_A->Pro_survival Downregulates ER Endoplasmic Reticulum Pygenic_Acid_A->ER Induces Stress Autophagy_Proteins Autophagy Proteins Pygenic_Acid_A->Autophagy_Proteins Activates Receptor Growth Factor Receptors Receptor->Akt Activates Receptor->p38_MAPK Activates Receptor->STAT3 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p38_MAPK->Apoptosis Promotes pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Pro_survival->Apoptosis Inhibits ER->Apoptosis Induces Autophagy_Proteins->Apoptosis Induces Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Promotes Anoikis_Sensitization Anoikis Sensitization Apoptosis->Anoikis_Sensitization

Caption: this compound's Anticancer Signaling Pathways.

Anti-inflammatory Potential

Chronic inflammation is a key factor in the development of numerous diseases. This compound has demonstrated significant anti-inflammatory properties, positioning it as a potential therapeutic agent for inflammatory conditions.

Comparative Efficacy

A study on lipopolysaccharide (LPS)-induced inflammation in mouse bone marrow-derived macrophages (BMDMs) compared the effects of this compound with the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the corticosteroid dexamethasone (B1670325).

Compound Effect on LPS-induced NLRP3 expression Effect on LPS-induced IL-1β expression Reference
This compound ~30% decrease~40% decrease[9]
Ibuprofen ~40% decrease~40% decrease[9]
Dexamethasone No effect~50% decrease[9]

These results indicate that this compound's anti-inflammatory effect on NLRP3 expression is comparable to that of ibuprofen, while its effect on IL-1β is similar to ibuprofen and slightly less potent than dexamethasone under the tested conditions.[9]

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory mechanism of this compound involves the inhibition of key inflammatory pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[1][3] This is achieved, in part, through the inhibition of interleukin-1 receptor-associated kinase 1 (IRAK-1) phosphorylation.[1] By inhibiting the NF-κB pathway, this compound reduces the expression of pro-inflammatory cytokines such as IL-1β and NLRP3.[1][9]

Pygenic_Acid_A_Anti_Inflammatory_Pathway cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IRAK1 IRAK-1 TLR4->IRAK1 Activates NFkB_complex IκB-NF-κB Complex IRAK1->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Promotes Cytokines IL-1β, NLRP3 Gene_Expression->Cytokines Produces Pygenic_Acid_A This compound Pygenic_Acid_A->IRAK1 Inhibits Phosphorylation

Caption: this compound's Anti-inflammatory Signaling Pathway.

Antimicrobial Potential

This compound has also been investigated for its antimicrobial properties against a variety of pathogens.

Comparative Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Microorganism MIC (mg/mL) Reference
This compound Staphylococcus aureus0.0125 - 0.0500
Escherichia coli0.0125 - 0.0500
Candida albicansNot available
Ciprofloxacin Vancomycin-resistant EnterococciIC50: 30.2 µM

One study found that this compound exhibited strong antimicrobial activity against vancomycin-resistant Enterococci with an IC50 value superior to ciprofloxacin. Another study demonstrated that this compound enhances the antibacterial activity of cefotaxime (B1668864) against Staphylococcus aureus, suggesting a synergistic effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in this review are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic activity of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF7) in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.[10]

  • Treatment: Treat the cells with various concentrations of this compound (or control vehicle) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.[11]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Western Blot for STAT3 Phosphorylation

This technique is used to determine the effect of this compound on the activation of the STAT3 signaling pathway.

  • Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[12]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.[12][13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12] The membrane can be stripped and re-probed for total STAT3 as a loading control.[14]

Anoikis Assay

This assay evaluates the ability of this compound to sensitize cancer cells to detachment-induced apoptosis.

  • Plate Coating: Coat the wells of a 24-well plate with Poly-HEMA to create a non-adherent surface.[9]

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells/mL) onto the coated plates in culture medium.[9]

  • Treatment: Treat the cells with this compound or a vehicle control.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours) to induce anoikis.[9]

  • Cell Viability Assessment: At each time point, collect the cells and assess viability using methods such as:

    • Cell Counting: Transfer cells to a standard culture plate, allow them to attach for a few hours, then trypsinize and count the viable cells.[9]

    • Apoptosis Detection: Stain cells with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cells.[9]

    • Colorimetric/Fluorometric Assays: Use kits that measure live cells (e.g., with Calcein AM) or dead cells (e.g., with Ethidium Homodimer-1).[2][15]

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its ability to modulate multiple signaling pathways makes it an attractive candidate for further investigation. Comparative data, although limited, suggests its efficacy is in a similar range to some established therapeutic agents. Notably, its synergistic effects with standard chemotherapies highlight its potential as an adjuvant treatment to enhance efficacy and overcome drug resistance.

Despite the promising preclinical data, a significant gap exists in the clinical evaluation of this compound. To date, no clinical trials for this compound in cancer or inflammatory diseases have been registered. The lack of clinical trial data is a major hurdle in translating these preclinical findings into therapeutic applications.[16][17] Future research should focus on conducting well-designed clinical trials to establish the safety and efficacy of this compound in humans. Further head-to-head comparative studies with standard-of-care drugs are also crucial to definitively position this compound in the therapeutic landscape.

References

Unveiling the Anti-Migratory Potential of Pygenic Acid A in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pygenic Acid A's Inhibitory Effects on Cancer Cell Migration and Invasion

For researchers in oncology and drug development, identifying compounds that can effectively thwart cancer cell migration and invasion is a critical step in the quest for novel anti-metastatic therapies. This compound (PA), a natural triterpenoid, has emerged as a promising candidate, demonstrating significant inhibitory effects on the motility of metastatic cancer cells. This guide provides a comprehensive comparison of this compound's performance against other known migration inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Comparison of Inhibitory Effects

The efficacy of this compound in hampering cancer cell migration and invasion has been quantitatively assessed and compared with other notable inhibitors. The data presented below summarizes the dose-dependent inhibitory effects on the highly metastatic triple-negative breast cancer cell lines, MDA-MB-231 (human) and 4T1 (murine).

Table 1: Inhibition of Cell Invasion by this compound and Alternatives

CompoundCell LineConcentration (µM)Inhibition of Invasion (%)Reference
This compound MDA-MB-23110~45% (Estimated)[1]
20~70% (Estimated)[1]
4T110~50% (Estimated)[1]
20~75% (Estimated)[1]
Andrographolide (B1667393) MDA-MB-23110~50%[2]
20~75%[2]
Plantamajoside MDA-MB-231100 µg/mL~40%[3]
200 µg/mL~70%[3]
4T1100 µg/mL~35%[3]
200 µg/mL~60%[3]

Note: Data for this compound was estimated from graphical representations in the cited study.

Table 2: Inhibition of Cell Migration (Wound Healing Assay) by this compound and Alternatives

CompoundCell LineConcentrationInhibition of Wound Closure (%)Time PointReference
This compound MDA-MB-23120 µMSignificant, dose-dependent12 h[1]
4T120 µMSignificant, dose-dependent12 h[1]
EX-527 MDA-MB-23145.2 µMSignificant reduction in wound healing rate24 h, 48 h[4]
Plantamajoside MDA-MB-231200 µg/mL~79.3%36 h[3]
4T1200 µg/mL~56.4%36 h[3]

Note: The study on this compound stated a "dose-dependent" reduction in wound healing but did not provide specific percentages.[1]

Deciphering the Molecular Mechanism: Signaling Pathway of this compound

This compound exerts its anti-migratory effects by modulating key signaling pathways involved in cell survival and motility. A crucial aspect of its mechanism is the downregulation of pro-survival proteins and the inhibition of the STAT3 signaling pathway, which is known to promote cancer cell migration and invasion.[1][5]

Pygenic_Acid_A_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects PA This compound pSTAT3 p-STAT3 PA->pSTAT3 cIAP1 cIAP1 PA->cIAP1 cIAP2 cIAP2 PA->cIAP2 Survivin Survivin PA->Survivin Migration Cell Migration pSTAT3->Migration Invasion Cell Invasion pSTAT3->Invasion Anoikis_Resistance Anoikis Resistance cIAP1->Anoikis_Resistance cIAP2->Anoikis_Resistance Survivin->Anoikis_Resistance Transwell_Assay_Workflow cluster_prep Preparation cluster_seeding Seeding cluster_incubation Incubation cluster_analysis Analysis Coat For invasion assay: Coat transwell insert with Matrigel Cells Pre-treat and resuspend cells in low-serum medium with test compound Seed Seed 4 x 10^4 cells into the upper chamber of the transwell insert Cells->Seed Medium Fill lower chamber with 10% FBS medium (chemoattractant) Incubate Incubate for 20 hours Medium->Incubate Fix Fix migrated cells with 10% formaldehyde Incubate->Fix Stain Stain cells with 0.5% crystal violet Fix->Stain Quantify Quantify migrated cells under a microscope Stain->Quantify

References

Pygenic Acid A: A Potential New Frontier in Cancer Therapy? A Meta-Analysis of Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive meta-analysis of preclinical studies suggests that Pygenic acid A (PA), a natural compound extracted from the plant Prunella vulgaris, demonstrates significant potential as an anti-cancer agent, particularly in the context of metastatic breast cancer.[1][2] The compound has been shown to induce cancer cell death, sensitize cells to a specific form of apoptosis known as anoikis, and inhibit key signaling pathways that drive tumor progression and metastasis. This review synthesizes the available quantitative data, details the experimental methodologies employed in these studies, and provides a comparative perspective against standard-of-care treatments for relevant cancer types.

Key Findings on the Efficacy of this compound

This compound has been primarily investigated for its effects on triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 (human) and 4T1 (murine), which are known for their aggressive and metastatic nature.

Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines

Cell LineAssayConcentration (µM)EffectSource
MDA-MB-231Cell Proliferation20Dose-dependent decrease in cell growth[Lim et al., 2020]
4T1Cell Proliferation20Dose-dependent decrease in cell growth[Lim et al., 2020]
MDA-MB-231Anoikis (Suspension)30Significant increase in apoptosis[Lim et al., 2020]
4T1Anoikis (Suspension)30Significant increase in apoptosis[Lim et al., 2020]
MDA-MB-231Cell Invasion & Migration10-20Significant dose-dependent decrease[Lim et al., 2020]
4T1Cell Invasion & Migration10-20Significant dose-dependent decrease[Lim et al., 2020]

Note: Specific IC50 values for this compound were not explicitly stated in the primary literature reviewed. The data reflects the effective concentrations reported.

In addition to its direct effects on cancer cells, in vivo studies using a syngeneic mouse model with 4T1 cells have demonstrated that treatment with this compound leads to a significant reduction in lung metastasis.[1]

Comparison with Standard Chemotherapeutic Agents

To provide a context for the potential of this compound, its in vitro efficacy is compared with that of standard chemotherapeutic agents, paclitaxel (B517696) and doxorubicin (B1662922), which are commonly used in the treatment of breast cancer.

Table 2: Comparative In Vitro Efficacy (IC50) in MDA-MB-231 Cells

CompoundIC50Source
This compound Not explicitly reported-
Paclitaxel 0.3 µM - 7.318 µM[3][4]
Doxorubicin 1 µM - 3.16 µM[5][6][7]

IC50 values for paclitaxel and doxorubicin in MDA-MB-231 cells vary across studies, likely due to differences in experimental conditions such as incubation time and assay method.

While a direct comparison of IC50 values is challenging without explicit data for this compound, the compound demonstrates anti-cancer effects at micromolar concentrations, a range in which some standard chemotherapies are also effective. It is important to note that a systematic review on triterpenes, including this compound, concluded that current in vivo evidence is not yet sufficient for clinical translation due to heterogeneity in study designs and a lack of comprehensive toxicity data.

Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound appears to exert its anti-cancer effects through the modulation of several critical signaling pathways. The primary mechanism identified is the sensitization of cancer cells to anoikis, a type of programmed cell death that occurs when cells detach from the extracellular matrix. Metastatic cancer cells are typically resistant to anoikis, allowing them to survive in circulation and colonize distant organs.

Key molecular events associated with this compound treatment include:

  • Downregulation of Pro-Survival Proteins: PA treatment leads to a decrease in the levels of cellular inhibitor of apoptosis proteins (cIAP1, cIAP2) and survivin, which are key players in promoting cell survival and inhibiting apoptosis.[1][5]

  • Inhibition of Pro-Survival Signaling Pathways: The compound has been shown to inhibit the phosphorylation and activation of STAT3, Akt, and p38 MAPK, all of which are crucial for cancer cell survival, proliferation, and metastasis.[1]

  • Activation of Endoplasmic Reticulum (ER) Stress: this compound induces ER stress, which can trigger apoptosis when cellular damage is irreparable.[1]

  • Modulation of Autophagy: While PA activates autophagy, it may also lead to defects in the autophagic flux, contributing to cell death.[8][9]

  • Immune Checkpoint Inhibition: Emerging evidence suggests that this compound can act as a PD-1 signaling inhibitor by targeting SHP-2, indicating a potential role in cancer immunotherapy.

Below are diagrams illustrating the key signaling pathways affected by this compound.

Pygenic_Acid_A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptors Growth Factor Receptors Akt Akt Growth Factor Receptors->Akt Activates STAT3 STAT3 Growth Factor Receptors->STAT3 Activates p38 MAPK p38 MAPK Growth Factor Receptors->p38 MAPK Activates PD-1 PD-1 SHP-2 SHP-2 PD-1->SHP-2 Activates This compound This compound This compound->Akt Inhibits This compound->STAT3 Inhibits This compound->p38 MAPK Inhibits This compound->SHP-2 Inhibits Pro-survival Proteins\n(cIAP1, cIAP2, Survivin) Pro-survival Proteins (cIAP1, cIAP2, Survivin) This compound->Pro-survival Proteins\n(cIAP1, cIAP2, Survivin) Downregulates ER Stress ER Stress This compound->ER Stress Induces Anoikis Resistance Anoikis Resistance Akt->Anoikis Resistance Promotes STAT3->Anoikis Resistance Promotes p38 MAPK->Anoikis Resistance Promotes SHP-2->Anoikis Resistance Promotes Apoptosis Apoptosis Pro-survival Proteins\n(cIAP1, cIAP2, Survivin)->Apoptosis Inhibits Metastasis Metastasis Anoikis Resistance->Metastasis Leads to ER Stress->Apoptosis Induces

Caption: this compound signaling pathway in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture\n(MDA-MB-231, 4T1) Cell Culture (MDA-MB-231, 4T1) PA Treatment PA Treatment Cell Culture\n(MDA-MB-231, 4T1)->PA Treatment Cell Viability Assay\n(MTS) Cell Viability Assay (MTS) PA Treatment->Cell Viability Assay\n(MTS) Apoptosis/Anoikis Assay\n(Annexin-V/PI, Calcein-AM/PI) Apoptosis/Anoikis Assay (Annexin-V/PI, Calcein-AM/PI) PA Treatment->Apoptosis/Anoikis Assay\n(Annexin-V/PI, Calcein-AM/PI) Protein Analysis\n(Immunoblotting) Protein Analysis (Immunoblotting) PA Treatment->Protein Analysis\n(Immunoblotting) Migration/Invasion Assay Migration/Invasion Assay PA Treatment->Migration/Invasion Assay Syngeneic Mouse Model\n(4T1 cells) Syngeneic Mouse Model (4T1 cells) PA Administration PA Administration Syngeneic Mouse Model\n(4T1 cells)->PA Administration Metastasis Assessment\n(Lung) Metastasis Assessment (Lung) PA Administration->Metastasis Assessment\n(Lung)

Caption: Experimental workflow for this compound studies.

Detailed Experimental Protocols

The following protocols are summarized from the methodologies reported in the reviewed literature, primarily from the work of Lim et al. (2020).

Cell Culture: Human (MDA-MB-231) and murine (4T1) metastatic breast cancer cell lines were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTS Assay): Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours. Cell viability was determined using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's instructions. Absorbance was measured at 490 nm.

Anoikis Assay: Cells were seeded on ultra-low attachment plates to prevent cell adhesion and induce anoikis. Cells were then treated with this compound for 24 hours. Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Live and dead cells were also visualized using Calcein-AM and PI staining, respectively.

Western Blot Analysis: Following treatment with this compound, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., cIAP1, cIAP2, survivin, p-STAT3, STAT3, p-Akt, Akt, p-p38, p38, and β-actin). Horseradish peroxidase-conjugated secondary antibodies were used for detection.

In Vivo Metastasis Study: Luciferase-expressing 4T1 cells were injected into the tail vein of BALB/c mice. The mice were then treated with this compound. Lung metastasis was monitored and quantified using an in vivo imaging system.

Future Directions and Conclusion

The preclinical data on this compound is promising, highlighting its potential as a novel anti-cancer agent, particularly for aggressive and metastatic cancers like TNBC. Its multi-faceted mechanism of action, targeting key survival pathways and sensitizing cells to anoikis, offers a compelling rationale for further investigation.

However, several critical steps are necessary before clinical translation can be considered. Future research should focus on:

  • Determining precise IC50 values of this compound in a broader range of cancer cell lines.

  • Conducting comprehensive in vivo efficacy studies that include tumor growth inhibition and survival analysis, alongside direct comparisons with standard-of-care chemotherapies.

  • Performing detailed toxicology and pharmacokinetic studies to establish a safe and effective dosing regimen.

  • Exploring combination therapies , where this compound could be used to enhance the efficacy of existing treatments.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Pygenic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides crucial safety protocols and step-by-step disposal guidance for Pygenic acid A, also known as Corosolic acid, a natural compound utilized in research for diabetes, inflammatory diseases, and cancer.[1] Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Understanding this compound: Properties and Hazards

This compound (CAS No. 52213-27-1; Molecular Formula: C30H48O4) is a triterpenoid (B12794562) acid derived from various plants, including Prunella vulgaris.[1][2] While Safety Data Sheets (SDS) for this compound (Corosolic acid) indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with the standard care accorded to all laboratory chemicals.[2][3]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and prevent contact with skin and eyes.[2][3] All handling of the powdered form should be conducted in a well-ventilated area, preferably within a fume hood, to minimize exposure.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry place.

II. Quantitative Data Summary

PropertyValueReference
CAS Number 52213-27-1[2]
Molecular Formula C30H48O4[2]
Hazard Classification Not classified as hazardous (GHS)[2][3]

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to mitigate environmental impact.

cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal start Start: Unused or Waste this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select a Labeled, Leak-Proof Waste Container ppe->container Step 2 collect Carefully Transfer Waste into the Container container->collect Step 3 seal Securely Seal the Container collect->seal Step 4 storage Store in Designated Hazardous Waste Area seal->storage Step 5 pickup Arrange for Pickup by Certified Waste Disposal Service storage->pickup Step 6 end End: Proper Disposal pickup->end

This compound Disposal Workflow
  • Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Select Waste Container: Choose a clearly labeled, leak-proof container designated for non-hazardous solid chemical waste. The container must be compatible with the chemical.

  • Transfer Waste: Carefully transfer the this compound waste into the designated container. Avoid creating dust. If dealing with a solution, absorb it with an inert material (e.g., vermiculite, sand) before placing it in the container.

  • Seal Container: Securely seal the waste container to prevent any leakage or spillage.

  • Store Appropriately: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Disposal: Dispose of the waste through your institution's certified hazardous waste disposal service. Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.[1]

IV. Experimental Protocol Reference: Apoptosis Induction Assay

For researchers investigating the biological activity of this compound, a common experiment is the apoptosis induction assay. The following is a generalized methodology based on published research.

  • Cell Culture: Culture metastatic breast cancer cells (e.g., MDA-MB-231) in appropriate media and conditions.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Apoptosis Detection: Utilize an apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide) to stain the cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

  • Data Analysis: Compare the percentage of apoptotic cells in the treated groups to the untreated control group to determine the apoptosis-inducing effect of this compound.

cluster_workflow Apoptosis Induction Assay Workflow A Cell Seeding & Culture B Treatment with this compound A->B C Incubation Period B->C D Cell Staining (e.g., Annexin V/PI) C->D E Flow Cytometry Analysis D->E F Data Interpretation E->F

Apoptosis Assay Workflow

References

Personal protective equipment for handling Pygenic acid A

Author: BenchChem Technical Support Team. Date: December 2025

DANGER: Pygenic Acid A is a highly corrosive and toxic organic acid. This document provides essential safety and handling protocols. Strict adherence to these guidelines is mandatory to prevent serious injury and ensure a safe laboratory environment.

Hazard Summary & Immediate Precautions

This compound poses significant health risks upon contact or inhalation. It can cause severe skin burns, eye damage, and respiratory tract irritation. Ingestion is highly toxic and can be fatal. All personnel must review the Safety Data Sheet (SDS) thoroughly before handling this chemical.

Emergency Contact:

  • Spill/Exposure: [Insert Lab-Specific Emergency Number]

  • Campus Safety: [Insert Campus Emergency Number]

  • Poison Control: [Insert Poison Control Number]

Required Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE. There are no exceptions to this rule.

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles and a face shield are required.
Hand Protection Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton™). A secondary pair of nitrile gloves is recommended.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also required.
Footwear Closed-toe, chemical-resistant shoes.
Respiratory All handling of this compound must be performed within a certified chemical fume hood.

Operational Plan: Safe Handling Workflow

This section details the step-by-step procedure for the safe handling of this compound during experimental use.

3.1. Preparation:

  • Fume Hood Verification: Ensure the chemical fume hood is operational and certified.

  • PPE Donning: Put on all required PPE as specified in the table above.

  • Spill Kit: Confirm a spill kit for corrosive acids is readily accessible.

  • Waste Container: Prepare a designated, labeled hazardous waste container for this compound.

3.2. Handling & Use:

  • Transport: Transport this compound in a secondary, shatter-proof container.

  • Dispensing: Carefully dispense the required amount within the fume hood. Use a pipette or other appropriate dispensing device.

  • Dilution: If diluting, always add acid to water slowly. Never add water to acid.

  • Heating: Avoid heating this compound. If essential, use a controlled heating mantle and monitor constantly.

3.3. Post-Experiment:

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound using a neutralizing agent (e.g., sodium bicarbonate solution).

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron, face shield, and goggles).

G cluster_prep Preparation cluster_use Handling & Use cluster_post Post-Experiment prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 prep4 Ready Waste Container prep3->prep4 use1 Transport in Secondary Container prep4->use1 use2 Dispense in Fume Hood use1->use2 use3 Add Acid to Water (If Diluting) use2->use3 post1 Dispose of Waste use3->post1 post2 Decontaminate Surfaces post1->post2 post3 Doff PPE post2->post3

Diagram 1: Safe Handling Workflow for this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Contaminated materials (e.g., pipette tips, gloves) must be disposed of in a separate, labeled solid hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," "this compound," and the accumulation start date.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

Emergency Protocols

5.1. Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the principal investigator.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Assess: For small spills within the fume hood, trained personnel may use the acid spill kit. For large spills or spills outside the hood, contact emergency services.

5.2. Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention after initial first aid.

G cluster_actions cluster_response spill Spill Detected evacuate Evacuate Area spill->evacuate alert Alert Personnel evacuate->alert isolate Isolate Spill Zone alert->isolate assess Assess Spill Size isolate->assess small_spill Trained Personnel Use Spill Kit assess->small_spill Small Spill in Hood large_spill Contact Emergency Services assess->large_spill Large Spill / Outside Hood

Diagram 2: Emergency Response for a this compound Spill.

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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